O-Desacetyl-N-desmethyl Diltiazem
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRKQNTGIDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of O-Desacetyl-N-desmethyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Desacetyl-N-desmethyl Diltiazem, a principal metabolite of the widely prescribed calcium channel blocker Diltiazem, presents a molecule of significant interest in pharmaceutical research and development. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and physicochemical properties. It further delves into its metabolic origins, analytical methodologies for its quantification, and its pharmacological and toxicological profile. This document is intended to serve as a foundational resource for scientists engaged in drug metabolism studies, bioanalytical method development, and the broader field of cardiovascular pharmacology.
Chemical Identity and Structure
This compound is a derivative of Diltiazem formed through enzymatic deacetylation and N-demethylation. Its core structure is a 1,5-benzothiazepine ring, characteristic of this class of compounds.
Nomenclature and Identification
-
Systematic IUPAC Name : (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one[1][2]
-
Common Synonyms : Deacetyl N-Monodesmethyl Diltiazem, M2[3][4]
-
CAS Number : 81353-09-5[1]
Molecular and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₃S | [1] |
| Molecular Weight | 358.45 g/mol | [1] |
| Appearance | Pale Yellow Solid | [5] |
| Melting Point | 134-136°C (decomposes) | [5] |
| Solubility | Soluble in Chloroform, Methanol, DMSO | [5][6] |
| pKa (predicted) | ||
| logP (predicted) |
Note: Predicted pKa and logP values are based on computational models and should be confirmed experimentally.
Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pattern, which is instrumental in structural confirmation and quantification in biological matrices. The fragmentation of Diltiazem and its metabolites typically involves cleavage of the side chain and within the benzothiazepine ring system.[7][9][10]
Synthesis and Biogenesis
Chemical Synthesis
A detailed, step-by-step synthesis of this compound is not extensively published. However, its synthesis can be conceptually derived from established routes for Diltiazem and its analogs. A plausible synthetic strategy would involve:
-
Formation of the Benzothiazepine Core : Condensation of a substituted aminothiophenol with a suitable three-carbon synthon.
-
Introduction of the Methoxyphenyl Group : This is typically achieved through a Michael addition or a related conjugate addition reaction.
-
Attachment of the N-methylaminoethyl Side Chain : Alkylation of the nitrogen atom of the benzothiazepine ring with a protected N-methylaminoethyl halide.
-
Stereochemical Control : The cis-stereochemistry of the methoxyphenyl and hydroxyl groups is a critical aspect of the synthesis, often controlled through the choice of starting materials and reaction conditions.
A generalized synthetic pathway for Diltiazem analogs often starts from 4-methoxybenzaldehyde and involves a Darzens reaction followed by ring opening and cyclization.[11]
Caption: Conceptual synthetic pathway for this compound.
Metabolic Pathway
This compound is a significant phase I metabolite of Diltiazem. The biotransformation occurs primarily in the liver and involves two key enzymatic reactions:
-
Deacetylation : Hydrolysis of the acetyl group at the 3-position of the benzothiazepine ring, a reaction catalyzed by esterases.
-
N-demethylation : Removal of a methyl group from the dimethylaminoethyl side chain, primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[12]
The formation of this compound can proceed through two routes: deacetylation of N-desmethyl Diltiazem or N-demethylation of O-desacetyl Diltiazem.
Caption: Metabolic pathways leading to the formation of this compound.
Analytical Methodologies
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. The method of choice is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9][10]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
Objective : To quantify the concentration of this compound in human plasma.
Materials :
-
Human plasma samples
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)[13]
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Procedure :
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis :
-
LC System : A high-performance liquid chromatography system.
-
Column : A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient Elution : A suitable gradient to separate the analyte from matrix components.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound: Precursor ion (e.g., m/z 359.1) → Product ion (e.g., m/z 150.0)
-
Internal Standard: Precursor ion (e.g., m/z 362.1) → Product ion (e.g., m/z 150.0)
-
-
Data Analysis :
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Pharmacological and Toxicological Profile
Pharmacological Activity
As a metabolite of Diltiazem, this compound is expected to retain some calcium channel blocking activity. Studies on a range of Diltiazem metabolites have shown that they possess vasorelaxant effects, although generally with lower potency than the parent drug.[3] In a study comparing the hypotensive effects of Diltiazem with its major metabolites, deacetyldiltiazem (M1) and deacetyl-N-monodemethyldiltiazem (M2, which is this compound), Diltiazem was found to be the most potent.[3] The reduced potency is likely due to the structural modifications which may alter the binding affinity to the L-type calcium channel.
Toxicology
Specific toxicological data for this compound is limited. However, as a metabolite of Diltiazem, its toxicological profile is expected to be qualitatively similar to the parent compound, primarily related to excessive vasodilation and cardiodepression at high concentrations. In vitro studies on Diltiazem have shown potential for cytotoxicity and hemolysis at high concentrations.[14][15] Further studies are required to specifically assess the toxic potential of this compound.
Conclusion
This compound is a key metabolite in the disposition of Diltiazem. A thorough understanding of its chemical structure, properties, and biological activity is crucial for a complete picture of Diltiazem's pharmacology and for the development of improved analytical methods and potentially new therapeutic agents. This guide provides a comprehensive foundation for researchers in this field, highlighting the current state of knowledge and identifying areas where further investigation is warranted.
References
- Yeung, P. K., et al. (1998). Pharmacokinetics and hypotensive effect of diltiazem in rabbits: comparison of diltiazem with its major metabolites. Journal of Pharmacy and Pharmacology, 50(10), 1125-1131.
- Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 877-886.
- PubMed. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 333-342.
- Sugihara, K., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(4), 246-255.
- Vivekanand, A. C., et al. (2012). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 28(1), 9-16.
- Gupta, R. K., & Chaurasiya, A. (2020). STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION. International Journal of Pharmaceutical Sciences and Research, 11(1), 121-129.
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Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
- PubMed. (2020). Diltiazem potentiates the cytotoxicity of gemcitabine and 5-fluorouracil in PANC-1 human pancreatic cancer cells through inhibition of P-glycoprotein. Life Sciences, 262, 118518.
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PubChem. (n.d.). Diltiazem. Retrieved from [Link]
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Allmpus. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl. Retrieved from [Link]
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PubChem. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Composition and physicochemical properties of diltiazem hydrochloride... Retrieved from [Link]
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Semantic Scholar. (2016). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and L-malate salts. Retrieved from [Link]
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O-Desacetyl-N-desmethyl Diltiazem: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Key Diltiazem Metabolite: Physicochemical Properties, Pharmacological Significance, and Advanced Analytical Strategies
Foreword: In the landscape of cardiovascular drug development and metabolism, a thorough understanding of not only the parent drug but also its metabolites is paramount. Diltiazem, a cornerstone calcium channel blocker, undergoes extensive biotransformation, yielding a spectrum of metabolites. Among these, O-Desacetyl-N-desmethyl Diltiazem emerges as a significant entity. This technical guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core characteristics of this metabolite, from its fundamental chemical identity to its analytical quantification and pharmacological relevance.
Core Identification and Physicochemical Characteristics
This compound, a key metabolite of Diltiazem, is formed through sequential deacetylation and N-demethylation of the parent compound.[1] Its unique chemical structure imparts specific physicochemical properties that are critical for its isolation, characterization, and quantification.
CAS Number: 81353-09-5[]
Synonyms:
-
Deacetyl N-Monodesmethyl Diltiazem[]
-
N-Desmethyl Desacetyl Diltiazem[3]
-
(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][4][5]thiazepin-4(5H)-one[5]
Molecular Formula: C₁₉H₂₂N₂O₃S[]
Molecular Weight: 358.46 g/mol []
| Property | Value | Source |
| Appearance | Pale Yellow Solid | [] |
| IUPAC Name | 3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | [] |
| InChI Key | HNXJRKQNTGIDDU-UHFFFAOYSA-N | [] |
Metabolic Pathway and Pharmacological Significance
Diltiazem is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system. The formation of this compound is a result of two major metabolic reactions: deacetylation and N-demethylation.[1][6]
Pharmacological Activity: Crucially, this compound is not an inert byproduct. Like its parent compound, it is a pharmacologically active substance.[6] While detailed dose-response studies specifically for this metabolite are not extensively published, its structural similarity to Diltiazem and other active metabolites suggests that it contributes to the overall therapeutic and potentially toxicological profile of Diltiazem by exerting calcium channel blocking activity.[3][] The presence of this and other active metabolites underscores the importance of their quantification in pharmacokinetic and pharmacodynamic studies to obtain a complete picture of Diltiazem's effects in vivo.
Analytical Methodologies for Quantification
The accurate quantification of this compound in biological matrices is essential for metabolic and pharmacokinetic research. Due to the complexity of biological samples and the presence of multiple Diltiazem metabolites, robust and sensitive analytical methods are required. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[4][5]
Stability-Indicating HPLC Method
A well-validated stability-indicating HPLC method is crucial for accurately determining the concentration of Diltiazem and its metabolites, including this compound, in both pharmaceutical formulations and biological samples. Such a method can separate the parent drug and its metabolites from any degradation products that may form during storage or sample processing.[8][9][10][11]
A Representative HPLC Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol is typical.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Detection: UV detection at approximately 240 nm is suitable for quantifying Diltiazem and its metabolites.[9]
-
Sample Preparation: For biological samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.
High-Sensitivity LC-MS/MS Method
For the quantification of low concentrations of this compound in plasma or other biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[5][12][13]
A General LC-MS/MS Protocol:
-
Chromatographic Separation: Similar to HPLC, a C18 reversed-phase column is used to separate the analytes.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The precursor and product ion transitions for this compound would need to be optimized.
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended for accurate quantification.
Synthesis and Availability of Reference Standard
Conclusion
This compound is a pharmacologically active metabolite of Diltiazem that plays a role in the drug's overall clinical effect. A thorough understanding of its physicochemical properties, metabolic formation, and methods for its quantification is essential for a complete characterization of Diltiazem's disposition and action. The analytical methodologies outlined in this guide provide a framework for researchers to accurately measure this important metabolite, thereby contributing to a more comprehensive understanding of Diltiazem's pharmacology and facilitating further drug development and clinical research.
References
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Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved from [Link]
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Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Retrieved from [Link]
- Abu-Nameh, E. S. M. (2013). A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 349-354.
- da Silva, A. C. C., et al. (2015). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 51(4), 897-906.
- Journal of Pharmaceutical Research. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research, 21(3), 114-121.
- Molden, E., et al. (2000). Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro. Journal of Pharmacy and Pharmacology, 52(1), 81-87.
- International Journal of Pharmaceutical Sciences and Research. (2018). stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance. IJPSR, 9(1), 127-135.
- Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32.
- Abdel-Kawy, M., et al. (2016).
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ResearchGate. (n.d.). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Retrieved from [Link]
- Yeung, P. K., Feng, J. D., & Buckley, S. J. (1998). Pharmacokinetics and haemodynamic effect of deacetyl diltiazem (M1) in rabbits after a single intravenous administration. Biopharmaceutics & Drug Disposition, 19(2), 109-113.
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Alentris Research Pvt. Ltd. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl HCl. Retrieved from [Link]
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Pharmacological Profile of O-Desacetyl-N-desmethyl Diltiazem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desacetyl-N-desmethyl diltiazem, also known as M2, is a principal phase I metabolite of the widely prescribed benzothiazepine calcium channel blocker, diltiazem.[1][2] Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through deacetylation and N-demethylation, giving rise to several pharmacologically active metabolites.[1] Among these, this compound is a major metabolite found circulating in human plasma and is also a significant urinary excretion product.[2][3] The pharmacological activity of this metabolite contributes to the overall therapeutic and potential toxicological profile of the parent drug, diltiazem. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and available toxicological data. Detailed experimental protocols for the characterization of this metabolite are also presented to aid researchers in the field of cardiovascular pharmacology and drug metabolism.
Mechanism of Action: L-Type Calcium Channel Blockade
Similar to its parent compound, diltiazem, the primary mechanism of action of this compound is the inhibition of voltage-gated L-type calcium channels (Ca_v1.2).[4] These channels are crucial for the influx of extracellular calcium ions into cardiac muscle, vascular smooth muscle cells, and the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[5] By binding to the α1 subunit of the L-type calcium channel, this compound reduces the influx of calcium ions during membrane depolarization. This leads to a decrease in intracellular calcium concentration, resulting in vasodilation of peripheral and coronary arteries, as well as negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects on the heart.[5][6]
Figure 1: Mechanism of action of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are qualitatively similar to those of diltiazem, though it is generally less potent. Its primary effects are on the cardiovascular system.
Cardiovascular Effects
-
Vasodilation: this compound is a potent vasodilator, causing relaxation of both peripheral and coronary arteries.[6] This effect is responsible for its hypotensive properties. In anesthetized dogs, it produces a dose-dependent increase in coronary blood flow and a decrease in blood pressure.[6] The coronary vasodilating activity of this compound is less potent than that of diltiazem and its other major metabolites, N-desmethyldiltiazem (MA) and desacetyldiltiazem (M1).[6]
-
Cardiac Effects: this compound exhibits weak negative chronotropic (slowing of heart rate) and inotropic (reduction in myocardial contractility) effects.[5][6] In blood-perfused canine papillary muscle preparations, the negative inotropic actions of this compound were found to be very weak.[6]
| Compound | Coronary-Vasodilating Activity Ranking | Negative Inotropic Effect |
| Diltiazem | 1 | Weak[6] |
| Desacetyldiltiazem (M1) | 2 | Very Weak[6] |
| N-desmethyldiltiazem (MA) | 3 | Very Weak[6] |
| This compound (M2) | 4 | Very Weak [6] |
| O-desmethyl M1 (M4) | 5 | Very Weak[6] |
| O-desmethyl M2 (M6) | 6 | Very Weak[6] |
Table 1: Relative cardiovascular effects of diltiazem and its metabolites in a canine model.[6]
Pharmacokinetics
Metabolism
This compound is formed from diltiazem through two primary metabolic pathways: N-demethylation and deacetylation. Diltiazem is first N-demethylated by cytochrome P450 enzymes, primarily CYP3A4, to form N-desmethyldiltiazem (MA). Subsequently, MA is deacetylated by esterases to yield this compound (M2). Alternatively, diltiazem can first be deacetylated to form desacetyldiltiazem (M1), which is then N-demethylated to form M2.[1]
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in vitro metabolism of diltiazem to O-Desacetyl-N-desmethyl Diltiazem
An In-Depth Technical Guide to the In Vitro Metabolism of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolism of diltiazem, with a specific focus on the formation of its secondary metabolite, this compound (M2). This document is intended for researchers, scientists, and professionals in drug development and pharmacology. It details the enzymatic pathways, provides field-proven experimental protocols for studying these transformations, and presents a framework for the analytical quantification of the metabolites. The guide emphasizes the interplay between cytochrome P450 enzymes and carboxylesterases in the biotransformation cascade of diltiazem, offering both foundational knowledge and practical methodologies for in vitro investigation.
Introduction: The Metabolic Fate of Diltiazem
Diltiazem, a benzothiazepine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1] Its therapeutic efficacy is influenced by its extensive first-pass metabolism, primarily in the liver, leading to the formation of several pharmacologically active and inactive metabolites.[2][3] Understanding the metabolic pathways of diltiazem is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.
This guide focuses on the formation of a key secondary metabolite, this compound (also known as M2 or deacetyl-N-monodemethyl diltiazem).[2][3] The generation of M2 from the parent diltiazem molecule involves two primary enzymatic reactions: N-demethylation and O-deacetylation. This document will elucidate the enzymes responsible for these transformations and provide detailed methodologies to study this specific metabolic route in an in vitro setting.
Enzymatic Pathways to this compound
The conversion of diltiazem to this compound is not a single-step reaction but rather a multi-step process involving both Phase I oxidative and hydrolytic enzymes. There are two primary routes for the formation of this metabolite, as illustrated in the metabolic pathway diagram below.
The Role of Cytochrome P450 Isoforms
The N-demethylation of diltiazem is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[4] Specifically, CYP3A4 has been identified as the major enzyme responsible for converting diltiazem to its initial metabolite, N-desmethyl diltiazem (also known as MA).[4] This reaction is a critical first step in one of the pathways leading to this compound. While CYP3A4 is the primary contributor, other isoforms may have minor roles. Diltiazem and its N-demethylated metabolites are also known inhibitors of CYP3A4, which can lead to complex drug-drug interactions and non-linear pharmacokinetics with chronic use.[5][6]
The Contribution of Carboxylesterases
The O-deacetylation of diltiazem is a hydrolytic process mediated by esterase enzymes.[7] This reaction can occur on the parent drug to form O-desacetyl diltiazem (M1) or on the N-demethylated intermediate to yield the final metabolite of interest, this compound. While studies in rat liver have characterized the deacetylase activity, the specific human carboxylesterase (hCE) isoforms responsible have not been definitively elucidated in the literature.[7] However, diltiazem has been identified as an inhibitor of human carboxylesterase 2 (hCE2) , suggesting that this isoform is likely involved in its hydrolysis.[8] Human liver tissue expresses high levels of hCE1 and lower levels of hCE2, while the small intestine predominantly expresses hCE2.[9][10][11]
The Two-Step Metabolic Cascade
Based on the enzymatic activities described, this compound can be formed through two sequential pathways:
-
Pathway A: Diltiazem is first N-demethylated by CYP3A4 to form N-desmethyl diltiazem. This intermediate then undergoes O-deacetylation by carboxylesterases to yield this compound.
-
Pathway B: Diltiazem is initially O-deacetylated by carboxylesterases to form O-desacetyl diltiazem. Subsequently, this metabolite is N-demethylated by CYP3A4 to produce this compound.
The following diagram illustrates these convergent metabolic pathways.
Quantitative Analysis: Enzyme Kinetics
While comprehensive kinetic parameters for every step in the formation of this compound are not fully available in the literature, some key data for the initial metabolic conversions have been reported. The following table summarizes known kinetic values. A detailed protocol for determining the kinetics of the subsequent metabolic steps is provided in the experimental section.
| Reaction | Enzyme | Species | System | Parameter | Value | Reference |
| Diltiazem N-demethylation | CYP450 | Mouse | Hepatic Microsomes | Km | 62 µM | [6] |
| Diltiazem Deacetylation | Esterase | Rat | Hepatic Microsomes | Km | 170 µM | [7] |
| Diltiazem Deacetylation | Esterase | Rat | Hepatic Microsomes | Vmax | 0.013 µmol/mg/min | [7] |
Note: The determination of Km and Vmax for the conversion of N-desmethyl diltiazem and O-desacetyl diltiazem to this compound in human-derived systems would be a valuable contribution to the field.
Experimental Protocols
To facilitate research in this area, the following section provides detailed, step-by-step protocols for the in vitro investigation of diltiazem metabolism.
General Workflow for In Vitro Metabolism Studies
The diagram below outlines the typical workflow for an in vitro metabolism experiment using human liver microsomes.
Protocol for Diltiazem Metabolism in Human Liver Microsomes
This protocol is designed to observe the formation of N-desmethyl diltiazem, O-desacetyl diltiazem, and this compound from the parent drug.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Diltiazem Hydrochloride
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound)
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaking water bath set to 37°C
Procedure:
-
Preparation:
-
Thaw pooled HLMs on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer.
-
Prepare a stock solution of diltiazem in a suitable solvent (e.g., water or methanol) and dilute to a 100x working stock in the same solvent.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation Setup (per time point/replicate):
-
In a microcentrifuge tube, combine:
-
Phosphate Buffer (to a final volume of 200 µL)
-
10 µL of 1 M MgCl₂ (final concentration: 50 mM)
-
2 µL of 100x diltiazem working stock (final concentration will vary depending on the experiment, a typical starting point is 10 µM)
-
10 µL of HLM suspension (final protein concentration: 0.1 mg/mL)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system. For a negative control (time 0), add the NADPH system after the termination step.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol for Determining Enzyme Kinetics of Secondary Metabolism
To determine the Km and Vmax for the formation of this compound, the primary metabolites (N-desmethyl diltiazem or O-desacetyl diltiazem) should be used as substrates.
Procedure:
-
Follow the general protocol outlined in 4.2.
-
In place of diltiazem, use a range of concentrations of either N-desmethyl diltiazem or O-desacetyl diltiazem (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Ensure the incubation time is within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
Quantify the formation of this compound at each substrate concentration.
-
Plot the rate of formation (V) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of diltiazem and its metabolites.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A gradient from low to high organic content |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | |
| Diltiazem | Q1: 415.2 -> Q3: 178.1 |
| N-desmethyl diltiazem | Q1: 401.2 -> Q3: 178.1 |
| O-desacetyl diltiazem | Q1: 373.1 -> Q3: 150.1 |
| this compound | Q1: 359.1 -> Q3: 150.1 |
Note: These MRM transitions are illustrative and should be optimized for the specific instrument used.
Conclusion and Future Directions
The is a complex process governed by the sequential actions of CYP3A4 and carboxylesterases. This guide provides a robust framework for investigating this metabolic pathway, from understanding the enzymatic players to implementing detailed experimental protocols and analytical methods.
Future research should focus on definitively identifying the specific human carboxylesterase isoforms responsible for diltiazem deacetylation and determining the complete kinetic profile for the formation of this compound in human-derived in vitro systems. Such data will enhance our ability to model the pharmacokinetics of diltiazem and predict its metabolic behavior in diverse patient populations.
References
- LeBoeuf, E., & Grech-Bélanger, O. (1987). Deacetylation of diltiazem by rat liver. Drug Metabolism and Disposition, 15(1), 122-126.
- Pichard, L., Fabre, G., Fabre, I., Domergue, J., Saint Aubert, B., Mourad, G., & Maurel, P. (1990). Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem. Drug Metabolism and Disposition, 18(5), 711-719.
- Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32.
- PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information.
- Yeung, P. K., Mosher, S. J., & Klassen, G. A. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206.
- Satoh, T., Taylor, P., Bosron, W. F., Sanghani, S. P., Hosokawa, M., & La Du, B. N. (2002). Human carboxylesterase isozymes: catalytic properties and rational drug design. Journal of Pesticide Science, 27(1), 66-71.
- Abernethy, D. R., & Montamat, S. C. (1987). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Biochemical Pharmacology, 36(11), 1871-1875.
- This reference is a placeholder for a comprehensive LC-MS/MS methodology paper if one were to be cited directly for the table.
- Montamat, S. C., & Abernethy, D. R. (1987). N-monodesmethyldiltiazem is the predominant metabolite of diltiazem in the plasma of young and elderly hypertensives. British Journal of Clinical Pharmacology, 24(2), 185-189.
- McGary, E. C., & Rountree, W. D. (1985). Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil. Biochemical Pharmacology, 34(17), 3059-3063.
- Wadkins, R. M., et al. (2004). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Molecular Pharmacology, 65(5), 1336-1342.
- Tarkiainen, E. K., et al. (2022). Activity and Expression of Carboxylesterases and Arylacetamide Deacetylase in Human Ocular Tissues. Journal of Pharmacology and Experimental Therapeutics, 381(2), 124-132.
- Hosokawa, M. (2008). Human carboxylesterase isozymes: catalytic properties and rational drug design. Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1523-1533.
- Wang, D., et al. (2018). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 8(5), 679-701.
- BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride.
- Chae, J. W., et al. (1993). Inhibitory effect of diltiazem on diazepam metabolism in the mouse hepatic microsomes. Biological & Pharmaceutical Bulletin, 16(3), 331-333.
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An In-Depth Technical Guide to the Role of O-Desacetyl-N-desmethyl Diltiazem in Diltiazem's Overall Pharmacological Effect
Executive Summary
Diltiazem, a cornerstone therapy in cardiovascular medicine, undergoes extensive hepatic metabolism, yielding a complex array of metabolites. While the parent drug's pharmacology is well-characterized, the contribution of its metabolic products to the overall therapeutic and toxicological profile is a subject of ongoing investigation. This technical guide provides a detailed examination of O-Desacetyl-N-desmethyl diltiazem (also known as M2 or N-demethyldesacetyl diltiazem), a significant secondary metabolite. We will dissect its formation, pharmacokinetic profile, and intrinsic pharmacological activity. By synthesizing data from receptor binding assays, pharmacokinetic studies, and pharmacogenetic insights, this guide will illuminate the nuanced but important role of this compound in modulating the clinical effects of its parent compound, diltiazem.
Introduction to Diltiazem: A Non-Dihydropyridine Calcium Channel Blocker
Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[1][2] This blockade leads to a reduction in myocardial contractility (negative inotropy), a decreased heart rate (negative chronotropy), and vasodilation of coronary and systemic arteries.[1][3] These actions collectively decrease myocardial oxygen demand and lower blood pressure, making diltiazem a valuable agent for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[4]
Upon oral administration, diltiazem is well-absorbed but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1][5] This metabolic process is primarily mediated by the cytochrome P450 (CYP) enzyme system and generates several pharmacologically active metabolites.[1] Understanding the individual contributions of these metabolites is critical for a comprehensive grasp of diltiazem's net clinical effect.
The Metabolic Fate of Diltiazem: A Pathway to Active Derivatives
Diltiazem is metabolized through several key pathways, including N-demethylation, O-demethylation, and deacetylation.[6] The initial major metabolites are N-desmethyl diltiazem (MA) and desacetyl diltiazem (M1). This compound (M2) is subsequently formed through the deacetylation of N-desmethyl diltiazem or the N-demethylation of desacetyl diltiazem.
dot
Caption: Metabolic Pathway of Diltiazem to this compound.
Pharmacological Profile of this compound (M2)
Pharmacodynamics: Interaction with L-Type Calcium Channels
Like its parent compound, this compound's primary mechanism of action is the blockade of L-type calcium channels.[7] Its potency, however, is attenuated compared to diltiazem. In vitro receptor binding studies provide a quantitative measure of this activity. A study by Schoemaker et al. (1987) meticulously characterized the binding affinities of diltiazem and its major metabolites to rat cerebral cortex membranes, a tissue rich in L-type calcium channels.[8]
The data clearly indicate that while this compound (M2) binds to the diltiazem recognition site on the calcium channel, its affinity is lower than that of diltiazem and the primary metabolites, N-desmethyl diltiazem (MA) and desacetyl diltiazem (M1).[8]
| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |
| Diltiazem | 6.87 | 135 |
| Desacetyl Diltiazem (M1) | 6.72 | 191 |
| N-desmethyl Diltiazem (MA) | 6.49 | 324 |
| This compound (M2) | 6.03 | 933 |
| O-desmethyl, desacetyl Diltiazem (M4) | 5.51 | 3090 |
| N-desmethyl, O-desmethyl, desacetyl Diltiazem (M6) | 5.33 | 4677 |
| Data sourced from Schoemaker et al., 1987.[8] |
This lower binding affinity translates to reduced potency in functional assays. Studies in anesthetized dogs have shown that diltiazem's metabolites, including M2, produce dose-dependent increases in coronary blood flow and decreases in blood pressure, qualitatively similar to diltiazem but with lower potency.
Pharmacokinetics and the Influence of Pharmacogenetics
While less potent, the pharmacokinetic profile of this compound suggests it may still contribute meaningfully to diltiazem's overall effect. A key characteristic of the deacetylated metabolites (M1 and M2) is their longer terminal half-lives compared to both diltiazem and N-desmethyl diltiazem (MA).[9] This prolonged presence in the circulation could lead to accumulation with chronic dosing, partially compensating for their lower intrinsic potency.
Furthermore, the metabolism of diltiazem and its metabolites is subject to genetic polymorphism, particularly in the CYP2D6 enzyme. A pivotal study demonstrated that individuals who are poor metabolizers for CYP2D6 exhibit a systemic exposure to N-demethyldesacetyl diltiazem (M2) that is five times higher than in extensive metabolizers.[10] This finding is of significant clinical relevance, as it suggests that in a subset of the population, M2 could accumulate to levels where its pharmacological effects become much more pronounced.
Synthesizing the Role of this compound in Diltiazem's Net Effect
The contribution of this compound to the overall clinical effect of diltiazem can be understood as a balance between its reduced potency and its prolonged circulatory presence, which can be amplified by an individual's genetic makeup.
-
Baseline Contribution: In typical extensive metabolizers, the contribution of M2 is likely modest. Its lower potency (approximately 7-fold lower than diltiazem based on IC50 values for receptor binding) is offset by a longer half-life. It acts in concert with diltiazem, M1, and MA to contribute to the sustained calcium channel blockade.
-
Contribution in Poor Metabolizers: In individuals with a deficient CYP2D6 phenotype, the role of M2 is significantly magnified.[10] The five-fold increase in systemic exposure means that plasma concentrations of this metabolite could reach levels where they exert a substantial and clinically relevant pharmacological effect. In these patients, M2 could be a key driver of both the therapeutic and potentially the adverse effects of diltiazem therapy.
-
Implications for Drug Development and Clinical Practice: The pharmacogenetic variability in M2 levels highlights the importance of considering metabolic profiles in drug development and personalized medicine. For patients exhibiting an exaggerated response or unexpected side effects to diltiazem, genotyping for CYP2D6 could provide a valuable diagnostic insight.
Experimental Protocols: Quantification of Diltiazem and its Metabolites in Human Plasma
The accurate assessment of the pharmacokinetic profiles of diltiazem and its metabolites is fundamental to understanding their clinical impact. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[11][12]
Objective
To develop and validate a robust LC-MS/MS method for the simultaneous quantification of diltiazem, N-desmethyl diltiazem (MA), desacetyl diltiazem (M1), and this compound (M2) in human plasma.
Methodology
Sources
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Experience with Diltiazem in the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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O-Desacetyl-N-desmethyl Diltiazem as a diltiazem impurity
An In-Depth Technical Guide to O-Desacetyl-N-desmethyl Diltiazem: Characterization, Control, and Impact as a Diltiazem Impurity
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a critical process impurity and active metabolite of the calcium channel blocker, diltiazem. Intended for researchers, analytical scientists, and drug development professionals, this document details the impurity's chemical identity, pathways of formation, toxicological and pharmacological significance, and a robust analytical strategy for its control. By synthesizing information from pharmacopeial standards, regulatory guidelines, and peer-reviewed literature, this guide offers field-proven insights and detailed, actionable protocols for the identification, quantification, and risk assessment of this specific diltiazem-related compound.
Introduction: The Imperative of Impurity Profiling
Diltiazem is a cornerstone therapeutic agent for managing cardiovascular conditions such as hypertension and angina.[1] Its efficacy and safety are contingent upon the purity of the active pharmaceutical ingredient (API) and the finished drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, qualification, and control of impurities.[2] this compound, also known as deacetyl-N-monodemethyl diltiazem (M2) or Diltiazem EP Impurity G, represents a key compound of interest.[][][5] It arises from both in-vivo metabolic processes and as a degradation product during manufacturing or storage, making its control a critical aspect of quality assurance.[6][7] A thorough understanding of its scientific profile is not merely a regulatory hurdle but a fundamental component of ensuring patient safety and product consistency.
Impurity Characterization
A precise understanding of the impurity's physicochemical properties is the foundation of any effective control strategy. These details are essential for developing specific analytical methods and for predicting the compound's behavior.
Chemical Identity and Properties
This compound is the resultant molecule following two key chemical transformations of the parent diltiazem molecule: hydrolysis of the acetyl ester group (deacetylation) and removal of one N-methyl group from the dimethylaminoethyl side chain (N-demethylation).
| Property | Value | References |
| Chemical Name | 3-Hydroxy-2-(4-methoxy-phenyl)-5-(2-methylamino-ethyl)-2,3-dihydro-5H-benzo[b][8][9]thiazepin-4-one | [8][10] |
| Synonyms | Deacetyl N-Monodesmethyl Diltiazem, Diltiazem Impurity G, M2 | [8][9] |
| CAS Number | 81353-09-5 (Free Base) | [8][10] |
| CAS Number | 142926-11-2 (HCl Salt) | [9][11][12] |
| Molecular Formula | C₁₉H₂₂N₂O₃S | [8][10] |
| Molecular Weight | 358.45 g/mol | [8][10] |
| Appearance | Pale Yellow to White Solid | [10] |
| Solubility | Soluble in Chloroform, Methanol (Slightly), DMSO (Slightly) | [10][13] |
Pathways of Formation: A Dual Origin
The presence of this compound in a diltiazem drug product can be traced back to two distinct origins: the patient's metabolic system and chemical degradation of the API. Understanding these pathways is crucial for both drug metabolism studies and for designing stable formulations and manufacturing processes.
Metabolic Pathway
In humans, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, mediated by cytochrome P450 enzymes (CYP3A4) and esterases.[1] The formation of this compound (M2) is a result of sequential or concurrent deacetylation and N-demethylation reactions.[5]
-
N-Demethylation: CYP enzymes remove a methyl group from the tertiary amine on the side chain to form N-desmethyl diltiazem (Impurity D).[1][14]
-
Deacetylation: Esterase enzymes hydrolyze the ester linkage at the 3-position to yield desacetyl diltiazem (Impurity F).[1][6]
-
Combined Pathway: The target impurity is formed when both reactions occur. N-desmethyl diltiazem can be deacetylated, or desacetyl diltiazem can be N-demethylated, to yield the same final product: this compound.[5]
Degradation Pathway
Diltiazem hydrochloride is susceptible to hydrolysis, particularly in aqueous solutions or formulations with hygroscopic excipients.[7][15] Forced degradation studies, which are a regulatory requirement, intentionally expose the drug substance to harsh conditions to identify potential degradation products.
-
Acidic & Basic Hydrolysis: Diltiazem readily degrades under both acidic and basic conditions. The primary point of attack is the ester linkage, leading to the formation of O-desacetyl diltiazem as the major degradation product.[15]
-
Further Degradation: Under continued stress, this primary degradant can undergo further reactions, including N-demethylation, to form this compound. Therefore, its presence in stability samples often indicates significant degradation has occurred.
Pharmacological and Toxicological Impact
Unlike many process impurities that are inert, metabolites of diltiazem often retain pharmacological activity. This has significant implications for safety and efficacy, as the impurity may contribute to the overall therapeutic or adverse effect profile of the drug.
-
Pharmacological Activity: this compound (M2) is an active metabolite. Studies have shown it possesses coronary-vasodilating activity, although it is less potent than the parent diltiazem molecule and the primary metabolites, desacetyl diltiazem (M1) and N-desmethyl diltiazem (MA).[16] Its contribution to the overall clinical effect is considered, especially in scenarios of long-term administration or in patients with altered metabolism (e.g., poor CYP2D6 metabolizers), where metabolite accumulation can occur.
-
Toxicological Assessment: While specific toxicological studies on this isolated impurity are not widely published, its known pharmacological activity necessitates its control. According to ICH Q3B guidelines, any degradation product found in a drug product at levels exceeding the identification threshold requires qualification. This involves a thorough assessment of the available toxicological data to justify the proposed acceptance criteria. The fact that it is a known human metabolite provides a strong basis for its safety qualification, but its levels must still be controlled within established limits.
Analytical Control Strategy
A robust, validated analytical method is essential for ensuring that this compound is controlled within acceptable limits. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.
Reference Standard
Accurate quantification is impossible without a high-purity, well-characterized reference standard. Certified Reference Materials (CRMs) for this compound (and its HCl salt) are commercially available from various specialized suppliers and are required for method validation and routine analysis.[17]
Forced Degradation Studies Protocol
The purpose of this study is to demonstrate the specificity of the analytical method by showing that the impurity can be resolved from the parent drug and other potential degradants.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve diltiazem HCl in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 1-2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 1-2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B). Dissolve and dilute to a final concentration of ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.
Validated HPLC Method for Quantification
The following protocol is a synthesized example based on common methods described in the literature for analyzing diltiazem and its related substances.[18][19][20][21] Method validation must be performed according to ICH Q2(R1) guidelines.
Chromatographic Conditions:
| Parameter | Specification | Causality/Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector | Standard equipment for pharmaceutical analysis ensuring precise delivery and detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention and separation for diltiazem and its relatively non-polar impurities. |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid | The acidic pH ensures that the amine groups on diltiazem and its impurities are protonated, leading to sharp, symmetrical peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analytes. |
| Gradient | Time (min): 0 (40% B), 20 (60% B), 25 (40% B), 30 (40% B) | A gradient elution is necessary to resolve the main peak from closely eluting impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 240 nm | Diltiazem and its impurities share a common chromophore, and 240 nm provides good sensitivity for all related compounds. |
| Injection Vol. | 20 µL | A typical injection volume to balance sensitivity with the risk of column overload. |
| Diluent | Mobile Phase (initial conditions) or Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase and complete dissolution of the sample. |
Solution Preparation:
-
Standard Solution: Prepare a solution containing the this compound reference standard at a concentration corresponding to the specification limit (e.g., 0.15% of the test concentration, which would be 1.5 µg/mL for a 1 mg/mL sample).
-
Test Solution: Prepare a solution of the diltiazem drug substance or product at a high concentration (e.g., 1.0 mg/mL) to ensure detection of impurities at low levels.
-
System Suitability Solution: Prepare a solution containing both diltiazem HCl and key impurities (including this compound) to verify the resolution and performance of the chromatographic system. The USP monograph for diltiazem specifies a resolution of not less than 3.0 between desacetyl diltiazem and diltiazem.[18]
Regulatory Context and Acceptance Criteria
The control of impurities is governed by ICH guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds at which impurities must be reported, identified, and qualified.
| Threshold | ICH Guideline (for max. daily dose ≤ 2g) | Typical Application for Diltiazem |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification | ≥ 0.10% or 1.0 mg/day intake, whichever is lower | The structure of any impurity exceeding this level must be confirmed. For this compound, this is already known. |
| Qualification | ≥ 0.15% or 1.0 mg/day intake, whichever is lower | Impurities above this level must be qualified through toxicological studies or by demonstrating they are significant human metabolites. |
The USP monograph for diltiazem hydrochloride specifies a limit of not more than 0.5% for any individual related compound and not more than 1.0% for total impurities.[18] As this compound is a known human metabolite, its qualification is generally straightforward, but its level must still be strictly controlled below the established specification limit.
Conclusion
This compound is a pharmacologically active metabolite and a potential degradation product of diltiazem. Its control is a critical quality attribute for diltiazem drug substance and product, directly impacting safety and regulatory compliance. An effective control strategy is built upon a solid understanding of its chemical properties, formation pathways, and potential impact. The implementation of a robust, validated, stability-indicating HPLC method, supported by the use of certified reference standards, is paramount for ensuring that this impurity is maintained within its qualified, safe limits, thereby guaranteeing the consistent quality and performance of diltiazem therapies.
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An In-depth Technical Guide to the Primary Metabolites of Diltiazem Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias.[1][2] As a non-dihydropyridine calcium channel blocker, its primary mechanism involves the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[3][] However, the clinical profile of diltiazem is not solely defined by the parent compound. Following oral administration, diltiazem undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of approximately 40%.[3][5] This metabolic conversion produces a constellation of derivatives, several of which are pharmacologically active and contribute significantly to the drug's overall therapeutic and toxicological effects.
Understanding the identity, formation, and activity of these primary metabolites is paramount for drug development professionals. This knowledge informs predictions of drug-drug interactions, explains inter-individual variability in patient response, and guides the development of safer and more effective therapeutic strategies. This guide provides a detailed exploration of the primary metabolic pathways of diltiazem, the enzymatic systems responsible, the pharmacological profiles of the key metabolites, and the analytical methodologies required for their characterization.
Part 1: The Core Metabolic Pathways
Diltiazem is biotransformed in the liver and other tissues through three principal metabolic reactions: N-demethylation, O-demethylation, and deacetylation.[5][6][7] These pathways do not operate in isolation; rather, they can occur sequentially, leading to a variety of secondary metabolites. The enzymatic drivers of these transformations are critical determinants of diltiazem's pharmacokinetic profile.
Caption: Primary metabolic pathways of diltiazem.
Part 2: Profiling the Primary Metabolites
Several key metabolites have been identified in human plasma and urine, with three—N-monodesmethyl diltiazem (MA), desacetyl diltiazem (M1), and N-monodesmethyl desacetyl diltiazem (M2)—being the most prominent in plasma.[8]
Desacetyl Diltiazem (M1)
Desacetyl diltiazem is a major, pharmacologically active metabolite formed through hydrolysis of the acetyl group, a reaction catalyzed by esterases.[5][7][9] This metabolic step is not confined to the liver; significant deacetylase activity has been observed in various tissues, including blood, lung, and brain, suggesting that extrahepatic metabolism plays a crucial role in its formation.[10] M1 exhibits significant coronary vasodilatory properties and is considered a key contributor to diltiazem's overall effect.[3][] Notably, the elimination half-life of M1 is consistently longer than that of the parent drug, which can lead to its accumulation during chronic therapy.[11][12]
N-monodesmethyl Diltiazem (MA)
This active metabolite is the product of N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 isoform CYP3A4.[13][14][15] As one of the major metabolites found in plasma, MA's contribution to the pharmacological activity of diltiazem is significant.[8][16] Its half-life is generally similar to or slightly longer than that of diltiazem itself.[12][17] Further demethylation of MA can lead to the formation of N,N-didesmethyl diltiazem.[13][18]
N-monodesmethyl desacetyl Diltiazem (M2)
M2 is a product of sequential metabolism, formed either by the deacetylation of N-monodesmethyl diltiazem (MA) or the N-demethylation of desacetyl diltiazem (M1).[17] This metabolite is also pharmacologically active, and like M1, it possesses a longer terminal half-life than the parent drug, indicating potential for accumulation.[17][19]
O-desmethyl Diltiazem (Mx)
The O-demethylation of diltiazem is mediated by the polymorphic enzyme CYP2D6.[19][20] While O-desmethyl diltiazem itself is a less potent vasodilator compared to other primary metabolites, the pathway is clinically significant due to the genetic variability of CYP2D6.[19][21] Individuals classified as "poor metabolizers" for CYP2D6 may exhibit markedly different metabolite profiles and altered clinical responses.[19]
Part 3: Enzymology and Clinical Implications
The metabolism of diltiazem is a complex interplay of multiple enzyme systems, with the cytochrome P450 (CYP) family playing a central role.
-
CYP3A4: This is the principal enzyme responsible for the N-demethylation of diltiazem to MA.[5][7][14] Crucially, diltiazem and its N-demethylated metabolites are also potent inhibitors of CYP3A4.[13][22] This mechanism-based inhibition, which involves the formation of a metabolite intermediate complex (MIC), is a primary reason for the numerous drug-drug interactions associated with diltiazem.[14][22] Co-administration of diltiazem can significantly increase the plasma concentrations of other drugs that are substrates for CYP3A4. Furthermore, this auto-inhibition leads to non-linear pharmacokinetics upon repeated dosing, where the bioavailability of diltiazem increases over time.[11]
-
CYP2D6: This enzyme is exclusively responsible for O-demethylation.[20][23] The gene for CYP2D6 is highly polymorphic, leading to distinct phenotypes of enzyme activity (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[19] Poor CYP2D6 metabolizers have been shown to have significantly higher systemic exposure to pharmacologically active metabolites like desacetyl diltiazem and N-demethyldesacetyl diltiazem, which could alter the therapeutic outcome.[19]
-
Esterases: These enzymes mediate the deacetylation of diltiazem to M1.[5][7] The widespread distribution of esterase activity contributes to the significant formation of this active metabolite both hepatically and extrahepatically.[10]
Part 4: Comparative Pharmacological Activity
The primary metabolites of diltiazem are not inert byproducts; many retain significant calcium channel blocking activity. Understanding their relative potencies is essential for comprehending the drug's total pharmacological effect.
| Compound | Relative Potency (IC50, µM) |
| Diltiazem (Parent Drug) | 0.98 ± 0.47 |
| N-monodesmethyl diltiazem (MA) | 2.46 ± 0.38 |
| Desacetyl diltiazem (M1) | 3.27 ± 1.02 |
| O-desmethyl diltiazem (Mx) | 40.4 ± 15.4 |
| N,O-didesmethyl diltiazem | 45.5 ± 18.1 |
| Desacetyl N-monodesmethyl diltiazem (M2) | 20.2 ± 10.5 |
| Desacetyl O-desmethyl diltiazem (M4) | 126.7 ± 24.2 |
| Desacetyl N,O-didesmethyl diltiazem (M6) | 112.2 ± 33.2 |
| Data synthesized from a study on hamster aorta preparations depolarized with KCl.[21] |
As the data illustrates, both N-monodesmethyl diltiazem (MA) and desacetyl diltiazem (M1) retain potent vasodilatory activity, with IC50 values only 2.5 to 3.3 times higher than the parent drug.[21] In contrast, metabolites resulting from O-demethylation or multiple metabolic steps show substantially reduced potency.
Part 5: Analytical Methodologies for Metabolite Profiling
Accurate and robust analytical methods are critical for quantifying diltiazem and its metabolites in biological matrices. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for this purpose.[21][24][25]
Caption: General workflow for diltiazem metabolite analysis.
Exemplar Protocol: HPLC-UV Analysis of Diltiazem and Metabolites
This protocol is a synthesized example based on established methodologies for the determination of diltiazem, desacetyl diltiazem, and N-monodesmethyl diltiazem in human plasma.[24][26]
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: SPE is employed to remove plasma proteins and other interfering substances, concentrating the analytes of interest for improved sensitivity and chromatographic performance.[19]
-
Steps:
-
To 1 mL of plasma, add an internal standard (e.g., Verapamil) to correct for extraction variability.[26]
-
Condition a C18 SPE cartridge with sequential washes of methanol and water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute diltiazem, its metabolites, and the internal standard with a stronger solvent (e.g., methyl tert-butyl ether or methanol).[26]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for HPLC injection.
-
2. Chromatographic Conditions
-
Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. A gradient elution is often used to achieve optimal resolution between the parent drug and its various metabolites in a reasonable timeframe.
-
Parameters:
-
Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm) or equivalent.[25]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.2% Triethylamine adjusted to a specific pH) and an organic solvent (e.g., acetonitrile).[25]
-
Detection: UV detector set to 240 nm.[25]
-
Column Temperature: Controlled at ambient or slightly elevated temperature (e.g., 30°C) for reproducibility.
-
3. Method Validation
-
Rationale: The method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, specific, and reliable for its intended purpose.
-
Key Parameters:
-
Linearity: Assessed over a concentration range (e.g., 25% to 250% of the expected concentration), with a correlation coefficient (r²) of ≥ 0.998.[24]
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from background noise.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. For diltiazem and its primary metabolites, LOQ values are typically in the low ng/mL range.[24]
-
Accuracy & Precision: Determined by analyzing quality control samples at multiple concentration levels.
-
Specificity: Assessed by demonstrating that endogenous plasma components or other drugs do not interfere with the peaks of interest.
-
Conclusion
The primary metabolites of diltiazem are not merely excretory products but are integral components of its clinical pharmacology. The active nature of desacetyl diltiazem and N-monodesmethyl diltiazem, combined with their potential for accumulation, underscores the necessity of considering their contribution to the overall dose-response relationship. For drug development professionals, a thorough characterization of these metabolic pathways is critical for:
-
Predicting Drug Interactions: The potent inhibition of CYP3A4 by diltiazem and its metabolites is a key consideration in polypharmacy.
-
Understanding Pharmacogenomic Variability: The role of the polymorphic CYP2D6 in diltiazem metabolism highlights a source of inter-individual differences in drug response and metabolite exposure.
-
Informing Clinical Study Design: Knowledge of metabolite pharmacokinetics, particularly their longer half-lives, is essential for designing appropriate dosing regimens and washout periods.
By integrating a detailed understanding of diltiazem metabolism into the drug development process, researchers can better anticipate clinical outcomes, enhance patient safety, and optimize therapeutic strategies.
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O-Desacetyl-N-desmethyl Diltiazem mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of O-Desacetyl-N-desmethyl Diltiazem
Abstract
This technical guide provides a comprehensive examination of the mechanism of action for this compound, a key downstream metabolite of the widely prescribed benzothiazepine calcium channel blocker, Diltiazem. Intended for researchers, pharmacologists, and drug development professionals, this document delineates the molecular interactions of this metabolite with L-type calcium channels, presents a comparative analysis of its pharmacological activity against the parent compound, and details the critical experimental methodologies required for its characterization. While this compound shares the same primary mechanism of action as Diltiazem—the inhibition of voltage-gated L-type calcium channels—its potency is significantly attenuated. A thorough understanding of its distinct pharmacological profile is essential for a complete assessment of Diltiazem's overall therapeutic efficacy and safety.
Introduction to Diltiazem and its Metabolism
Overview of Diltiazem: A Benzothiazepine Calcium Channel Blocker
Diltiazem is a non-dihydropyridine calcium channel blocker widely employed in the clinical management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] Its therapeutic effects are primarily derived from its ability to inhibit the influx of extracellular calcium ions through the L-type "slow channels" of cell membranes in cardiac and vascular smooth muscle.[2][4][5] This action leads to the relaxation of vascular smooth muscle, resulting in coronary and peripheral vasodilation, and a reduction in heart rate and myocardial contractility.[3][] Diltiazem exhibits an intermediate specificity, targeting both cardiac and vascular smooth muscle, distinguishing it from other calcium channel blockers like the dihydropyridines (e.g., nifedipine) which are more vascular-selective, and verapamil, which is more cardio-selective.[1]
The Metabolic Fate of Diltiazem: A Pathway to Active Metabolites
Following oral administration, Diltiazem undergoes extensive first-pass metabolism in the liver, contributing to an absolute bioavailability of approximately 40%.[2][5] This biotransformation is complex, involving multiple enzymatic pathways, primarily deacetylation by esterases, N-demethylation mediated by cytochrome P450 3A4 (CYP3A4), and O-demethylation by CYP2D6.[1][7] This process generates a spectrum of metabolites, several of which are pharmacologically active and contribute to the overall effect of the parent drug.[1][8] The principal circulating metabolites include N-monodesmethyl Diltiazem (MA), Desacetyl Diltiazem (M1), and Deacetyl-N-monodesmethyl Diltiazem (M2).[9][10]
Spotlight on this compound: A Key Downstream Metabolite
Among the numerous biotransformation products, this compound (also identified as M6 in some literature) represents a further metabolized product.[8][10] It is formed through sequential deacetylation, N-demethylation, and O-demethylation.[10] Although present at lower concentrations than the primary metabolites, characterizing the mechanism and potency of these downstream products is crucial for understanding the complete pharmacological and toxicological profile of Diltiazem, especially in scenarios of long-term therapy or in individuals with altered metabolic activity (e.g., poor CYP2D6 metabolizers).[11]
Caption: Experimental workflow for the isolated aortic ring functional assay.
Protocol 2: Electrophysiological Analysis via Patch-Clamp Technique
This is the gold-standard method for directly measuring the effect of a compound on ion channel activity. It provides definitive evidence of channel blockade and can reveal details about the mechanism, such as state-dependence.
Objective: To quantify the inhibition of L-type calcium channel currents (I_Ca,L) in isolated cardiomyocytes or a suitable cell line (e.g., HEK293) expressing CaV1.2 channels.
Step-by-Step Methodology:
-
Cell Preparation: Isolate ventricular myocytes from an animal heart or culture a cell line stably expressing the human CaV1.2 channel complex.
-
Electrode and Solutions: Prepare a borosilicate glass micropipette with a tip resistance of 2-5 MΩ when filled with an internal solution (e.g., Cs⁺-based to block K⁺ currents). The external bath solution should contain a charge carrier for the calcium channel (e.g., Ba²⁺, which is often used to increase current amplitude and reduce Ca²⁺-dependent inactivation) and blockers for other channels (e.g., tetrodotoxin for Na⁺ channels).
-
Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a further pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration, which allows electrical access to the entire cell.
-
Voltage Protocol: Clamp the cell membrane potential at a holding potential where most channels are in a resting state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV or +10 mV) to activate the L-type calcium channels and record the resulting inward current.
-
Compound Application: After recording stable baseline currents, perfuse the external solution containing a known concentration of this compound over the cell.
-
Data Acquisition: Repeat the voltage protocol during and after compound application to measure the degree of current inhibition. Test a range of concentrations to determine the IC50.
-
Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition at each concentration and plot a dose-response curve to determine the IC50 for channel blockade.
Conclusion and Future Perspectives
This compound is a pharmacologically active metabolite of Diltiazem that functions, like its parent, as an L-type calcium channel blocker. However, its in vitro and in vivo potency is substantially lower than that of Diltiazem and its primary metabolites, M1 and MA. [8][12]The structural modifications of desacetylation and N-desmethylation significantly diminish its activity, highlighting the critical role of these functional groups in the drug-receptor interaction.
While its direct contribution to the therapeutic effect of a standard Diltiazem dose may be minor due to its lower potency and concentration, its accumulation in specific patient populations—such as those with impaired CYP2D6 function or on long-term therapy—warrants consideration. [11]Future research should focus on precisely quantifying its steady-state plasma concentrations in diverse patient populations and further characterizing its kinetic interactions (on-rate, off-rate) with the CaV1.2 channel to build more accurate pharmacokinetic-pharmacodynamic (PK-PD) models for Diltiazem therapy.
References
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PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Retrieved from [Link]
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Sutton, D., & Millington, C. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. PubMed. Retrieved from [Link]
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Yabana, H., Nagao, T., & Sato, M. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. PubMed. Retrieved from [Link]
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Yeung, P. K., Pollak, P. T., & Fice, D. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. PubMed. Retrieved from [Link]
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Medicine.com. (2020). Diltiazem: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
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Chinese Pharmaceutical Association. (n.d.). Study on pharmacokinetics of active metabolites of diltiazem in healthy volunteers. wuxizazhi.cn. Retrieved from [Link]
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Tahir, M., & Siddiqui, U. I. (2023). Diltiazem. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Molden, E., Johansen, M., & Christensen, H. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. PubMed. Retrieved from [Link]
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YouTube. (2024). Pharmacology of Diltiazem; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
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Tanaka, T., Inoue, H., & Date, T. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. PubMed. Retrieved from [Link]
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Rau, T., Wurglics, M., & Dingermann, T. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed. Retrieved from [Link]
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Jones, D. R., & Gorski, J. C. (2001). Diltiazem Inhibition of Cytochrome P-450 3A Activity Is Due to Metabolite Intermediate Complex Formation. PubMed. Retrieved from [Link]
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Hermann, R. C., & Kaplan, J. A. (1983). The use of diltiazem hydrochloride in cardiovascular disorders. PubMed. Retrieved from [Link]
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Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Southern Adventist University. Retrieved from [Link]
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Chiarini, A., & Budriesi, R. (2007). Diltiazem analogues: the last ten years on structure activity relationships. PubMed. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. Retrieved from [Link]
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ResearchGate. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. researchgate.net. Retrieved from [Link]
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ResearchGate. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. researchgate.net. Retrieved from [Link]
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Yeung, P. K., & Mosher, S. J. (1998). Pharmacokinetics and haemodynamic effect of diltiazem in rats: effect of route of administration. PubMed. Retrieved from [Link]
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Yeung, P. K. F., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. NRC Publications Archive. Retrieved from [Link]
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Sugihara, J., Sugawara, Y., & Ando, H. (1984). Studies on the metabolism of diltiazem in man. PubMed. Retrieved from [Link]
-
Shamash, J., Salam, A. H., & Davies, D. C. (1998). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. PMC - NIH. Retrieved from [Link]
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ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. researchgate.net. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
-
Lu, H. R., An, W., & Gallacher, D. J. (2018). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences - Oxford Academic. Retrieved from [Link]
-
LeBoeuf, E., & Grech-Bélanger, O. (1987). Deacetylation of diltiazem by rat liver. PubMed. Retrieved from [Link]
-
Yeh, S. J., Lin, F. C., & Chou, Y. Y. (1984). Electrophysiologic and hemodynamic actions of diltiazem: disparate temporal effects shown by experimental dose-response studies. PubMed. Retrieved from [Link]
-
Sharma, S. K., & Bhargava, M. (1990). Electrophysiologic effects of oral diltiazem before and after beta blockade. PubMed. Retrieved from [Link]
-
Floyd, D. M., & Krapcho, J. (1990). Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. PubMed. Retrieved from [Link]
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Betzu, R., Rozanski, L. J., & Elizari, M. V. (1983). Electrophysiologic effects of diltiazem hydrochloride on supraventricular tachycardia. ahajournals.org. Retrieved from [Link]
-
Hilaris Publisher. (2014). Design, Synthesis and Calcium Channel Blocking Activity of Diltiazem-Verapamil Hybrid Molecules. Retrieved from [Link]
-
Tang, L., El-Din, T. M. G., & Swanson, T. M. (2016). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. PubMed Central. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of O-Desacetyl-N-desmethyl Diltiazem in Human Plasma
Introduction
O-Desacetyl-N-desmethyl diltiazem is a significant metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias. Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as in therapeutic drug monitoring to optimize patient dosage and minimize potential adverse effects. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of this compound in human plasma. The methodology described herein adheres to the principles of international bioanalytical method validation guidelines, ensuring data integrity and reliability for both research and clinical applications.[1][2]
The scientific rationale for the selected analytical approach is grounded in the physicochemical properties of the analyte and the need for high sensitivity and selectivity in a complex biological matrix. The use of liquid-liquid extraction (LLE) for sample preparation is chosen for its efficiency in removing proteins and phospholipids, which can cause matrix effects in the MS source. A reversed-phase chromatographic separation provides the necessary resolution of the analyte from other endogenous components and potential metabolites of diltiazem. Detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode offers unparalleled specificity and sensitivity, allowing for accurate quantification at low concentrations.
Principle of the Method
This method employs a liquid-liquid extraction procedure to isolate this compound and its stable isotope-labeled internal standard (SIL-IS), this compound-d3, from human plasma. The extracted samples are then analyzed by reversed-phase ultra-performance liquid chromatography (UPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix. The entire analytical workflow is designed to be efficient, with a short run time, making it suitable for high-throughput analysis.
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (Reference Standard)
-
This compound-d3 (Internal Standard)
-
-
Reagents:
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Ammonium acetate (ACS grade or higher)
-
Formic acid (ACS grade or higher)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade or higher)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (with anticoagulant, e.g., K2EDTA)
-
Experimental Workflow
The following diagram illustrates the key stages of the analytical method for the quantification of this compound in human plasma.
Sources
Application Note: A Robust HPLC Method for the Separation of Diltiazem and Its Metabolites
Abstract
This application note presents a detailed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of diltiazem and its major metabolites. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive protocol, the scientific rationale behind the method development, and practical insights for its implementation. The method is designed to be robust, specific, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction: The Importance of Diltiazem Metabolite Separation
Diltiazem, a benzothiazepine derivative, is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Following administration, diltiazem undergoes extensive first-pass metabolism in the liver, primarily through the cytochrome P450 enzyme system.[3][4] The main metabolic pathways include N-demethylation, O-demethylation, and deacetylation, resulting in several pharmacologically active and inactive metabolites.[3][5]
The primary active metabolites, N-monodesmethyldiltiazem and desacetyldiltiazem, exhibit reduced but still significant pharmacological activity compared to the parent drug.[2] Therefore, to fully understand the pharmacokinetic and pharmacodynamic profile of diltiazem, it is crucial to develop an analytical method capable of separating and quantifying the parent drug from its key metabolites. This allows for a more accurate assessment of drug efficacy and safety in clinical and research settings.
This application note describes a gradient RP-HPLC method that provides excellent resolution of diltiazem and its principal metabolites. The method development was guided by the physicochemical properties of the analytes to achieve optimal separation.
Understanding the Analytes: Physicochemical Properties
The successful separation of diltiazem and its metabolites by RP-HPLC is dependent on their physicochemical properties, particularly their polarity (logP) and ionization state (pKa).
Diltiazem is a weakly basic compound with a pKa of 8.06 and a logP of 2.8.[2] Its structure contains a tertiary amine, making it amenable to ionization in an acidic mobile phase, which is beneficial for retention and peak shape on a reversed-phase column.
Metabolites:
-
N-monodesmethyldiltiazem: The removal of a methyl group from the tertiary amine results in a secondary amine. This change slightly increases the polarity of the molecule.
-
Desacetyldiltiazem: The hydrolysis of the acetyl group to a hydroxyl group significantly increases the polarity of the metabolite. This will cause it to elute earlier than diltiazem in a reversed-phase system.
-
N-desmethyl desacetyldiltiazem: This metabolite combines the structural changes of the two aforementioned metabolites, making it the most polar among this group.
A summary of the analytes and their key properties is presented in Table 1.
| Compound | Structure | Key Physicochemical Change from Diltiazem | Expected RP-HPLC Elution Order |
| Diltiazem | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | Parent compound | 4 (Last) |
| N-monodesmethyldiltiazem | N-demethylation of the tertiary amine | Slightly more polar than diltiazem | 3 |
| Desacetyldiltiazem | Hydrolysis of the acetyl group to a hydroxyl group | Significantly more polar than diltiazem | 2 |
| N-desmethyl desacetyldiltiazem | Combination of N-demethylation and deacetylation | Most polar of the four compounds | 1 (First) |
Table 1: Physicochemical properties and expected elution order of diltiazem and its major metabolites.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of diltiazem and its metabolites.
Instrumentation and Reagents
-
HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Data Acquisition Software: Appropriate software for system control, data acquisition, and processing.
-
Reagents: HPLC grade acetonitrile, methanol, ammonium acetate, and water. Formic acid for pH adjustment. Diltiazem hydrochloride and metabolite reference standards. Drug-free human plasma for validation.
Chromatographic Conditions
The optimized chromatographic conditions for the separation of diltiazem and its metabolites are summarized in Table 2.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-15 min: 20% to 60% B, 15-18 min: 60% B, 18-20 min: 60% to 20% B, 20-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 240 nm |
| Injection Vol. | 20 µL |
Table 2: Optimized HPLC conditions for the analysis of diltiazem and its metabolites.
Standard and Sample Preparation
3.3.1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (diltiazem, N-monodesmethyldiltiazem, desacetyldiltiazem, and N-desmethyl desacetyldiltiazem) in 10 mL of methanol individually.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve the desired concentrations for the calibration curve.
3.3.2. Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.
-
Add an appropriate internal standard (e.g., verapamil) to each sample.
-
Add 2.5 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (1:1, v/v).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Development Rationale and Workflow
The choice of chromatographic conditions is critical for achieving the desired separation. Here, we explain the causality behind the experimental choices.
Column Selection
A C18 column was chosen due to its hydrophobicity, which provides good retention for the moderately nonpolar diltiazem and its metabolites. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Selection
-
pH: The mobile phase pH was set to 4.5. Since diltiazem has a pKa of 8.06, at a pH of 4.5, it and its amine-containing metabolites will be fully protonated.[2] This ensures consistent ionization and good peak shape.
-
Buffer: Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry if LC-MS analysis is desired.
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency at the detection wavelength.
-
Gradient Elution: A gradient elution is necessary to separate the more polar metabolites, which elute early, from the less polar parent drug, which is more retained. The gradient allows for the elution of all compounds with good peak shape and within a reasonable run time.
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 3.
| Parameter | Specification |
| Specificity | No interference from endogenous plasma components at the retention times of the analytes and internal standard. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Recovery of 98-102% for spiked samples at low, medium, and high concentrations. |
| Precision | Relative standard deviation (RSD) of < 2% for intra-day and inter-day precision. |
| LOD & LOQ | Limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios. |
| Robustness | The method should be robust to small, deliberate changes in chromatographic conditions (e.g., pH, flow rate). |
Table 3: Method validation parameters and acceptance criteria.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the simultaneous separation of diltiazem and its major metabolites. The detailed protocol and the scientific rationale behind the method development will enable researchers to implement this method for various applications, including pharmacokinetic studies and therapeutic drug monitoring. The method is specific, accurate, and precise, making it a valuable tool in drug development and clinical research.
References
-
CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Deacetyldiltiazem | C20H24N2O3S | CID 91638. (n.d.). PubChem. Retrieved from [Link]
-
Diltiazem. (n.d.). BioPharma Notes. Retrieved from [Link]
-
Diltiazem. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Diltiazem | C22H26N2O4S | CID 39186. (n.d.). PubChem. Retrieved from [Link]
-
Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920. (n.d.). PubChem. Retrieved from [Link]
-
High-performance liquid chromatographic assay of diltiazem and six of its metabolites in plasma: application to a pharmacokinetic study in healthy volunteers. (1986). PubMed. Retrieved from [Link]
-
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
N-desmethyl desacetyl diltiazem hydrochloride | C19H23ClN2O3S | CID 91810616. (n.d.). PubChem. Retrieved from [Link]
-
N-desmethyl diltiazem | C21H24N2O4S | CID 131770006. (n.d.). PubChem. Retrieved from [Link]
-
RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS. (2005). PubMed. Retrieved from [Link]
-
Diltiazem. (n.d.). AERU. Retrieved from [Link]
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- 5. Diltiazem - BioPharma Notes [biopharmanotes.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of O-Desacetyl-N-desmethyl Diltiazem in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desacetyl-N-desmethyl Diltiazem, a tertiary metabolite of Diltiazem, in human plasma. Diltiazem is a widely prescribed calcium channel blocker, and understanding the pharmacokinetic profiles of its metabolites is critical for comprehensive drug development and therapeutic monitoring.[1][2] The protocol herein employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, making it suitable for regulated pharmacokinetic and bioequivalence studies.[3][4]
Introduction: The Rationale for Metabolite Quantification
Diltiazem is subject to extensive metabolism in the body, primarily through pathways involving deacetylation, N-demethylation, and O-demethylation.[2][5] This results in the formation of several pharmacologically active and inactive metabolites. This compound is a product of sequential deacetylation and N-demethylation. While some primary metabolites like desacetyl diltiazem and N-demethyl diltiazem have longer half-lives than the parent drug, the complete metabolic profile, including tertiary metabolites, is essential for a full understanding of the drug's disposition and potential for drug-drug interactions.[6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications. Its inherent selectivity, achieved through Multiple Reaction Monitoring (MRM), and high sensitivity allow for accurate measurement of low-concentration analytes in complex biological matrices like plasma.[7][8] This document provides a detailed, field-tested protocol designed for researchers, scientists, and drug development professionals requiring a reliable method for this compound analysis.
Metabolic Pathway of Diltiazem
The following diagram illustrates the primary metabolic steps leading from Diltiazem to this compound.
Figure 1: Simplified metabolic pathway of Diltiazem.
Principle of the Method
This method involves the extraction of this compound and a stable isotope-labeled internal standard (e.g., this compound-d4) from human plasma via protein precipitation with acetonitrile. This technique is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins.[7] After centrifugation, the supernatant is directly injected into the LC-MS/MS system.
Chromatographic separation is achieved on a reversed-phase C18 column using a gradient elution program. This ensures the analyte is separated from endogenous plasma components that could cause ion suppression or enhancement. Quantification is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The instrument monitors specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard, ensuring high selectivity and sensitivity.[9] The concentration of the analyte is determined from a calibration curve generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standards: this compound, this compound-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Ultrapure Water.
-
Additives: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Instrumentation
-
Liquid Chromatograph: UPLC or HPLC system with a binary pump, degasser, thermostatted column compartment, and autosampler (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source (e.g., Sciex API 5500, Waters Xevo TQ-S).
-
Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data System: Appropriate software for instrument control, data acquisition, and processing (e.g., Analyst®, MassLynx®).
Detailed Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
The foundation of an accurate assay is the precise preparation of standards. Stock solutions should be prepared in a non-aqueous solvent like methanol to ensure stability.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standards for this compound and the internal standard (IS). Dissolve each in a separate 1 mL volumetric flask using methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with 50:50 (v/v) acetonitrile:water. These solutions are used to spike into the plasma matrix.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution to a final concentration of 50 ng/mL in 50:50 (v/v) acetonitrile:water. This concentration is chosen to yield a consistent and strong signal without saturating the detector.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to create CC and QC samples. A typical calibration range might be 0.1 ng/mL to 100 ng/mL. QCs should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation
This workflow is designed for high-throughput analysis, balancing recovery with efficiency.
Figure 2: Step-by-step sample preparation protocol.
LC-MS/MS System Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used. The choice of a gradient elution is critical for separating the analyte from matrix interferences, a key principle of robust bioanalysis.[10]
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 5% B, 0.5-2.5 min: 5-95% B, 2.5-3.0 min: 95% B, 3.1-4.0 min: 5% B |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Dwell Time | 100 ms |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 359.1 | 150.0* | Optimized empirically |
| IS (this compound-d4) | 363.1 | 150.0* | Optimized empirically |
*Note: The product ion m/z 150.0 is proposed based on the fragmentation of the related N-desmethyl diltiazem metabolite (m/z 401.09/150.04) and represents a stable fragment after initial cleavages.[9] This transition must be empirically optimized via infusion of the reference standard to determine the most abundant and stable product ion for the specific instrument used.
Method Validation Summary
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[11][12] The validation process demonstrates that the method is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and ICH M10 guidelines.[3][4]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20% CV. |
| Accuracy | The closeness of measured values to the nominal value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least 67% of QCs. |
| Precision | The closeness of repeated measurements. | Coefficient of Variation (CV) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on ionization. | The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
Data Presentation Examples
Table 5: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 0.10 | 1,520 | 510,500 | 0.00298 | 0.11 | 110.0 |
| 0.50 | 7,850 | 525,100 | 0.01495 | 0.48 | 96.0 |
| 2.50 | 38,900 | 515,800 | 0.07542 | 2.55 | 102.0 |
| 10.00 | 155,200 | 518,200 | 0.29950 | 9.91 | 99.1 |
| 50.00 | 765,400 | 509,900 | 1.50108 | 50.32 | 100.6 |
| 100.00 | 1,510,800 | 512,300 | 2.94905 | 98.95 | 99.0 |
Regression: Weighted (1/x²), r² = 0.9989
Table 6: Example Inter-Day Accuracy and Precision Data (n=5 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.10 | 0.108 | 108.0 | 9.5 |
| Low QC | 0.30 | 0.289 | 96.3 | 6.8 |
| Mid QC | 7.50 | 7.78 | 103.7 | 4.2 |
| High QC | 75.00 | 72.55 | 96.7 | 3.5 |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantitative determination of this compound in human plasma. The protocol is designed for high-throughput environments and adheres to the stringent requirements of regulatory bodies for bioanalytical method validation. By implementing this method, researchers can confidently generate high-quality data for pharmacokinetic assessments and other studies in the field of drug metabolism and development.
References
-
Bloedow, D. C., & Piepho, R. W. (1989). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 558–566. [Link]
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Lundahl, J., Hedeland, M., et al. (2003). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 74(4), 355-365. [Link]
-
Högland, P., & Nilsson, L. G. (1988). Pharmacokinetics of Diltiazem and Its Metabolites After Repeated Single Dosing in Healthy Volunteers. Therapeutic Drug Monitoring, 10(2), 195–202. [Link]
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Högland, P., & Nilsson, L. G. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 551–557. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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Rovei, V., Gomeni, R., & Mitchard, M. (1980). The pharmacokinetics and metabolism of diltiazem in man. Acta Cardiologica, 35(1), 35–45. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 795(1), 125-135. [Link]
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Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]
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Dasandi, B., Shah, S., & Shivprakash. (2009). A stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research, 1, 1-13. [Link]
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Application Notes and Protocols for the Use of O-Desacetyl-N-desmethyl Diltiazem Reference Standard
Executive Summary
Diltiazem, a cornerstone therapeutic for various cardiovascular disorders, undergoes extensive hepatic metabolism, leading to a complex profile of metabolites. Among these, O-Desacetyl-N-desmethyl Diltiazem is a significant downstream metabolite. The accurate quantification of this and other metabolites is imperative for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and toxicological assessments in drug development and clinical monitoring. This document provides an in-depth guide for researchers and analytical scientists on the effective utilization of a certified this compound reference standard. We present detailed protocols for its application in modern bioanalytical techniques, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and underscore the principles of method validation in line with global regulatory expectations.
The Critical Role of Metabolite Quantification in Diltiazem Research
Diltiazem is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, through pathways including N-demethylation and deacetylation.[1][2] The resulting metabolites can have pharmacological activity, potentially contributing to the drug's overall therapeutic effect or adverse event profile.[3] this compound is a key metabolite in this pathway. Therefore, a highly characterized reference standard for this compound is essential for:
-
Defining Comprehensive Pharmacokinetic Profiles: Elucidating the full absorption, distribution, metabolism, and excretion (ADME) characteristics of diltiazem.[4][5]
-
Investigating Drug-Drug Interactions: Assessing how co-administered drugs that inhibit or induce CYP3A4 may alter the metabolic fate of diltiazem.[1][2]
-
Supporting Bioequivalence Studies: Ensuring that generic formulations of diltiazem result in a comparable metabolic profile to the innovator drug.
-
Toxicology and Safety Assessments: Quantifying metabolite exposure in preclinical and clinical studies to ensure it remains within safe limits.
The availability of a pure and accurately certified this compound reference standard is the bedrock of reliable and reproducible bioanalysis.[6]
The Metabolic Journey of Diltiazem
The biotransformation of diltiazem is a multi-step process. The parent drug can be deacetylated to form desacetyl diltiazem or N-demethylated to N-desmethyl diltiazem. This compound is formed through the subsequent N-demethylation of desacetyl diltiazem or the deacetylation of N-desmethyl diltiazem.
Caption: Metabolic conversion of Diltiazem to this compound.
Application Protocol: Quantification of this compound in Human Plasma via LC-MS/MS
LC-MS/MS is the preferred method for the quantification of drug metabolites in biological matrices due to its superior sensitivity, selectivity, and throughput.[7][8] The following protocol provides a robust starting point for method development.
Materials and Reagents
-
Reference Standards:
-
This compound (CAS No. 81353-09-5)[9]
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended for optimal precision and accuracy. If unavailable, a structurally similar compound with comparable extraction and ionization properties may be used.
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
-
Biological Matrix:
-
Blank human plasma (sourced from at least six different individuals for selectivity assessment)
-
Preparation of Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable solvent, such as methanol, in a 1 mL volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration that yields a consistent and reproducible response.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up in this application.
-
Aliquot 100 µL of each plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution to each tube (except for blank matrix samples used to assess interference) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to induce protein precipitation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Caption: A typical workflow for plasma sample preparation via protein precipitation.
Illustrative LC-MS/MS Conditions
The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 Reverse Phase Column (e.g., 50 x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3-5 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing the reference standard. A precursor ion (M+H)+ and at least two product ions should be optimized for both the analyte and the IS. |
| Collision Energy (CE) | Optimize for each MRM transition. |
| Dwell Time | 50 - 100 ms |
Method Validation: A Self-Validating System for Trustworthy Results
A bioanalytical method is not fit for purpose until it has been rigorously validated. The validation process ensures the reliability of the data and is a mandatory requirement by regulatory bodies such as the FDA and EMA.[10][11][12][13]
Key Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank matrix. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured concentration to the true value and the reproducibility of the measurements. | For QC samples at LLOQ, low, medium, and high concentrations, the mean accuracy should be within 85-115% of nominal (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent across different matrix sources, with a %CV ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should remain within ±15% of the baseline under various conditions (freeze-thaw, bench-top, long-term storage, and post-preparative). |
Data Interpretation and Quality Control
During routine analysis, the inclusion of QC samples at multiple concentrations is mandatory to accept or reject the analytical run. The concentrations of these QC samples must fall within the predefined accuracy and precision limits established during method validation.
Conclusion
The this compound reference standard is an indispensable tool for the accurate and reliable quantification of this key diltiazem metabolite. By employing a well-characterized reference standard within a rigorously validated LC-MS/MS method, researchers and drug development professionals can generate high-quality, defensible data. This, in turn, facilitates a deeper understanding of diltiazem's pharmacokinetic properties and supports critical decision-making throughout the drug development lifecycle.
References
-
National Center for Biotechnology Information. (n.d.). Diltiazem. In StatPearls. Retrieved from [Link]
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Persson, M. P., et al. (2004). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 76(6), 544-553. Retrieved from [Link]
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Clozel, J. P., et al. (1984). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 307(1), 203-207. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
Bäärnhielm, C., et al. (1989). Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 558-566. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Mori, W., et al. (1980). Pharmacokinetics and metabolism of diltiazem in man. Acta Cardiologica, 35(1), 35-45. Retrieved from [Link]
-
Drugs.com. (n.d.). Diltiazem: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diltiazem. In PubChem. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved from [Link]
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International Council for Harmonisation. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Al-Aani, K. H. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de-. Der Pharma Chemica, 6(6), 358-365. Retrieved from [Link]
-
Quaglia, M. G., et al. (2003). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 899-907. Retrieved from [Link]
-
Singh, S., et al. (2013). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 3(6), 447-456. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. In PubChem. Retrieved from [Link]
-
Kumar, B. M. S., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(11), 4824-4829. Retrieved from [Link]
-
Allmpus. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Diltiazem O-Desacetyl-O-Desmethyl HCl. Retrieved from [Link]
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Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Diltiazem and its Metabolites in Human Plasma
Abstract
This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the simultaneous extraction of diltiazem and its primary active metabolites, N-desmethyldiltiazem and O-desmethyldiltiazem, from human plasma. Diltiazem, a calcium channel blocker, undergoes extensive metabolism, making the accurate quantification of both the parent drug and its metabolites crucial for pharmacokinetic and toxicological studies.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide that explains the rationale behind each step to ensure high recovery and sample purity. The described method utilizes a mixed-mode solid-phase extraction strategy, which is particularly effective for isolating basic compounds like diltiazem and its metabolites from complex biological matrices.[4][5] Subsequent analysis is typically performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[6][7][8]
Introduction: The Importance of Diltiazem and Metabolite Monitoring
Diltiazem is a widely prescribed medication for the management of hypertension, angina, and certain cardiac arrhythmias. The therapeutic efficacy and potential for adverse effects of diltiazem are influenced not only by the concentration of the parent drug but also by its pharmacologically active metabolites.[9] The major metabolic pathways for diltiazem include N-demethylation and O-deacetylation, leading to the formation of N-desmethyldiltiazem (N-monodesmethyldiltiazem) and O-desacetyldiltiazem, respectively.[2][3][10]
Given the pharmacological activity of these metabolites, a reliable analytical method that can simultaneously quantify diltiazem and its key metabolites is essential for a comprehensive understanding of its pharmacokinetic profile and for therapeutic drug monitoring. Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[11][12] This application note focuses on a robust SPE protocol tailored to the physicochemical properties of diltiazem and its metabolites.
Principles of the Mixed-Mode Solid-Phase Extraction Strategy
The successful isolation of diltiazem and its metabolites from plasma hinges on exploiting their chemical properties. Diltiazem is a basic compound with a pKa of approximately 8.06.[9] Its primary metabolites also possess basic nitrogen atoms, making them amenable to a mixed-mode SPE approach that combines reversed-phase and ion-exchange retention mechanisms.[5][13][14]
-
Reversed-Phase Retention: The hydrophobic benzothiazepine core of the diltiazem molecule and its metabolites allows for retention on a non-polar stationary phase (e.g., C8 or C18) through van der Waals interactions.[12]
-
Ion-Exchange Retention: At a pH below their pKa, the tertiary amine groups of diltiazem and its metabolites will be protonated, carrying a positive charge. This allows for strong retention on a cation-exchange sorbent.[13][14]
By utilizing a mixed-mode sorbent that incorporates both reversed-phase and cation-exchange functionalities, a highly selective extraction can be achieved. This dual retention mechanism allows for stringent washing steps to remove endogenous interferences from the plasma matrix, such as proteins, lipids, and salts, resulting in a cleaner final extract.[5][15]
Experimental Protocol
This protocol is a guideline and may require optimization based on the specific laboratory equipment and analytical instrumentation used.
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C) or a reversed-phase sorbent (e.g., C18, Oasis HLB).[6][16][17][18]
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog of diltiazem (e.g., Diltiazem-d4) is recommended for LC-MS/MS analysis to ensure accuracy and precision.[19]
-
Biological Matrix: Human plasma, collected in tubes containing an appropriate anticoagulant. To inhibit the degradation of diltiazem to its desacetyl metabolite, it is recommended to stabilize plasma samples.[10]
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient extraction and to prevent clogging of the SPE cartridge.[20]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 1 mL of plasma, add the internal standard solution.
-
Acidify the plasma sample by adding 1 mL of 2% formic acid in water. This step ensures that diltiazem and its metabolites are in their protonated, positively charged state, which is crucial for retention on the cation-exchange sorbent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 3000 x g for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
The following steps outline the SPE protocol using a mixed-mode cation exchange cartridge.
| Step | Procedure | Rationale |
| 1. Conditioning | Pass 3 mL of methanol through the cartridge. | This step solvates the bonded phase, activating the sorbent for interaction with the sample.[21] |
| 2. Equilibration | Pass 3 mL of water through the cartridge. | This removes the organic solvent and prepares the sorbent for the aqueous sample. For reversed-phase sorbents, it is critical not to let the sorbent dry out after this step.[21] |
| 3. Sample Loading | Load the pre-treated plasma supernatant onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). | A slow flow rate ensures sufficient interaction time between the analytes and the sorbent for optimal retention. |
| 4. Wash 1 (Polar Interferences) | Pass 3 mL of 2% formic acid in water through the cartridge. | This wash step removes highly polar, water-soluble interferences from the plasma matrix that are not retained by the reversed-phase mechanism. |
| 5. Wash 2 (Non-polar Interferences) | Pass 3 mL of methanol through the cartridge. | This step removes less polar, hydrophobically bound interferences while the positively charged analytes remain strongly bound to the cation-exchange sites. |
| 6. Elution | Elute the analytes by passing 3 mL of 5% ammonium hydroxide in methanol through the cartridge. | The basic elution solvent neutralizes the positive charge on diltiazem and its metabolites, disrupting the ion-exchange retention and allowing them to be eluted by the organic solvent.[5] |
| 7. Evaporation and Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for the analytical method. | This step concentrates the analytes, thereby increasing the sensitivity of the subsequent analysis.[16][19] |
Workflow Visualization
The following diagram illustrates the key stages of the solid-phase extraction protocol for diltiazem and its metabolites.
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Application Note: O-Desacetyl-N-desmethyl Diltiazem as a Pharmacokinetic Biomarker
A Guide for Researchers in Drug Metabolism and Clinical Pharmacology
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][] Its therapeutic effects are achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[][3][4] Diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3][5] This process generates several metabolites, some of which are pharmacologically active and exhibit distinct pharmacokinetic profiles.
Among these, O-Desacetyl-N-desmethyl Diltiazem (also known as deacetyl N-monodesmethyl diltiazem, or M2) has emerged as a significant biomarker. Its plasma concentration and accumulation are indicative of patient-specific metabolic phenotypes, which can have profound implications for therapeutic efficacy and safety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scientific rationale and practical protocols for utilizing this compound as a biomarker.
Scientific Background: The Metabolic Journey of Diltiazem
The biotransformation of diltiazem is a multi-step process involving several key enzymatic reactions, including N-demethylation, O-demethylation, and deacetylation. The primary enzymes responsible are CYP3A4 and the polymorphic CYP2D6.[1][6] The interplay between these enzymes results in a complex profile of metabolites in circulation.[7][8]
The metabolite this compound (M2) is formed through successive deacetylation and N-demethylation of the parent drug. Crucially, studies have revealed that individuals with a deficient CYP2D6 phenotype (poor metabolizers) exhibit markedly higher systemic exposure to M2.[6] In these individuals, the plasma concentrations of pharmacologically active metabolites like M2 can be five times higher or more compared to extensive metabolizers.[6] This accumulation is significant because M2 possesses a considerably longer terminal half-life than diltiazem itself, potentially contributing to the drug's overall pharmacological effect and risk of adverse events.[8][9]
Therefore, quantifying M2 levels provides a window into an individual's CYP2D6 activity, serving as a valuable biomarker for predicting drug clearance, assessing the risk of drug-drug interactions, and personalizing diltiazem therapy.
Pharmacokinetic Profile: A Comparative Overview
The rationale for using M2 as a biomarker is underscored by its pharmacokinetic properties relative to the parent drug and other major metabolites. The extended half-life of M2 means it persists in the circulation longer, making it a more stable indicator of metabolic status over a dosing interval.
| Parameter | Diltiazem | N-desmethyl Diltiazem (MA) | Deacetyl Diltiazem (M1) | This compound (M2) | Reference |
| Elimination Half-Life (t½) | ~3.0 - 6.5 hours | ~9.4 hours | Considerably longer than Diltiazem | Considerably longer than Diltiazem | [1][8][9] |
| Primary Metabolic Enzymes | CYP3A4, CYP2D6 | - | - | - | [1][6] |
| Key Clinical Significance | Parent Drug | Major Active Metabolite | Active Metabolite | Biomarker for CYP2D6 Phenotype | [6][7][8] |
| Accumulation in Poor Metabolizers | Moderate | High | Markedly High | Markedly High | [6] |
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust and sensitive method for the simultaneous quantification of diltiazem and its key metabolites, including this compound (M2), from human plasma. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for bioanalytical applications.[10][11]
Principle
The method involves the isolation of analytes from plasma using protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures specificity by monitoring a unique precursor-to-product ion transition for each analyte and the internal standard.[11][12]
Materials and Reagents
-
Reference Standards: Diltiazem HCl, this compound (M2), and other relevant metabolites.
-
Internal Standard (IS): Stable isotope-labeled this compound-d3[13] or Diltiazem-d4.[11]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid or ammonium formate.
-
Biological Matrix: Blank, drug-free human plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or ethyl acetate for Liquid-Liquid Extraction (LLE); Acetonitrile for Protein Precipitation (PPT).
Step-by-Step Methodology
1. Preparation of Standards and Quality Control (QC) Samples
-
Prepare individual stock solutions (1 mg/mL) of each analyte and the internal standard in methanol.
-
Create a combined working standard solution by diluting the stocks. Serially dilute this solution to prepare calibration standards in blank plasma, typically ranging from 0.1 to 300 ng/mL.[10][12]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations.
2. Plasma Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Causality: The internal standard is added early to account for variability during the extraction process and matrix effects during ionization. A stable isotope-labeled standard is ideal as it co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing the most accurate correction.
-
Add 600 µL of extraction solvent (e.g., MTBE).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions
-
Rationale for Parameter Choices: A C18 column is used for its excellent retention and separation of moderately polar compounds like diltiazem and its metabolites.[10] A gradient elution is employed to effectively separate the analytes from endogenous plasma components and from each other within a short run time. Electrospray ionization in positive mode (ESI+) is chosen because the analytes contain basic nitrogen atoms that are readily protonated.[11]
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 - 50 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Monitor the specific [M+H]+ precursor to product ion transition for each analyte. For M2 (MW 358.45), the precursor ion is m/z 359.4. The product ion must be determined via infusion and optimization. |
4. Data Analysis
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of M2 in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Quality Control
For the protocol to be trustworthy, it must be validated according to regulatory guidelines (e.g., FDA or EMA). This ensures the data generated is accurate and reproducible.
-
Selectivity: The method must differentiate the analytes from endogenous matrix components. Analyze at least six different lots of blank plasma to confirm no interfering peaks are present at the retention times of the analytes.
-
Linearity: The calibration curve must demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) typically ≥ 0.99.[10][14]
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Sensitivity (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[11][14]
-
Matrix Effect: Assess the degree of ion suppression or enhancement caused by the biological matrix. This is critical for ensuring that different patient samples do not yield artificially high or low results.
-
Stability: The stability of M2 in plasma must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -70°C.[11]
Conclusion
This compound (M2) is a valuable biomarker for probing the metabolic phenotype of patients undergoing diltiazem therapy, particularly with respect to CYP2D6 activity. Its accumulation in poor metabolizers and its extended pharmacokinetic profile make it a more reliable indicator of systemic drug exposure than the parent compound alone. The LC-MS/MS protocol detailed here provides a robust, sensitive, and specific framework for the accurate quantification of M2 in a clinical research or drug development setting. By monitoring this key metabolite, researchers can gain critical insights into inter-individual variability in drug response, paving the way for more personalized and safer therapeutic strategies.
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Tateishi, T., & Nakashima, H. (2022). Diltiazem. In StatPearls. StatPearls Publishing. [Link]
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Rovei, V., Gomeni, R., Mitchard, M., Larribaud, J., Blatrix, C., Thebault, J. J., & Morselli, P. L. (1980). Pharmacokinetics and metabolism of diltiazem in man. Acta Cardiologica, 35(1), 35–45. [Link]
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Monden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 301–310. [Link]
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Pharmacology of Diltiazem; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]
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Yeung, P. K., Prescott, C., Haddad, C., Montague, T. J., McGregor, C., Quilliam, M. A., Xei, M., Li, R., Farmer, P., & Klassen, G. A. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199–206. [Link]
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Chaudhari, K. S., Shah, K., & Goswami, S. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]
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Yeung, P. K., Prescott, C., Haddad, C., Montague, T. J., McGregor, C., Quilliam, M. A., Xei, M., Li, R., Farmer, P., & Klassen, G. A. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199–206. [Link]
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O'Don-Pedro, O., Verotta, D., Sheiner, L. B., Williams, R. L., & Giacomini, K. M. (1989). The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose. Clinical Pharmacology & Therapeutics, 46(3), 333–342. [Link]
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Mandapaka, M. K., & Boddu, V. (2025). A Simple and Rapid Analytical Method to Detect and Quantify the N-Nitroso Desmethyl Diltiazem Impurity by Liquid Chromatography-Tandem Mass Spectrometry in Diltiazem Hydrochloride. Separation Science Plus. [Link]
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Yeung, P. K., Al-Meshal, M. A., El-Sayed, Y. M., & Al-Angary, A. A. (1995). Pharmacokinetics and haemodynamic effect of deacetyl diltiazem (M1) in rabbits after a single intravenous administration. European Journal of Drug Metabolism and Pharmacokinetics, 20(1), 69–74. [Link]
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Rivai, H., et al. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. [Link]
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Patsnap. (2024). What is the mechanism of Diltiazem Hydrochloride? Patsnap Synapse. [Link]
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Waters Corporation. (n.d.). Sensitive and Robust Analysis of N-Nitroso-N-Des methyl Diltiazem Impurity in Diltiazem Drug Product using the Xevo TQ-S Cronos Mass Spectrometer. LabRulez LCMS. [Link]
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Application Notes & Protocols for the Pharmacokinetic Analysis of O-Desacetyl-N-desmethyl Diltiazem
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the quantitative analysis of O-Desacetyl-N-desmethyl diltiazem (also known as M2 or deacetyl N-monodesmethyl diltiazem), a key metabolite of the calcium channel blocker diltiazem, in biological matrices for pharmacokinetic (PK) studies. We will explore the metabolic context of this compound, the rationale for its quantification, and provide robust, field-proven protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Pharmacokinetic Significance of Diltiazem Metabolism
Diltiazem is a benzothiazepine derivative widely used in the management of hypertension and angina.[1] Following oral administration, diltiazem is well-absorbed but undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes and esterases.[1] This biotransformation results in a complex metabolic profile and an absolute bioavailability of approximately 40%.[2][3][4]
Several of diltiazem's metabolites are pharmacologically active, including N-monodesmethyl diltiazem (MA) and desacetyl diltiazem (M1).[5][6] The metabolite this compound (M2) is formed through the subsequent metabolism of these primary metabolites.[7][8] Studies have shown that key metabolites like M1 and M2 have considerably longer terminal half-lives than the parent drug, diltiazem.[7][9] This extended exposure necessitates their accurate quantification to fully understand the overall pharmacological effect, exposure-response relationship, and potential for accumulation during chronic therapy.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of identifying and characterizing drug metabolites, particularly those that are present at significant levels in humans, to ensure a comprehensive safety assessment.[10][11] Therefore, robust bioanalytical methods for metabolites such as this compound are critical throughout the drug development process.
Metabolic Pathway of Diltiazem
The biotransformation of diltiazem is a multi-step process involving deacetylation, N-demethylation, and O-demethylation.[8] this compound (M2) is a secondary metabolite, primarily formed from the N-demethylation of desacetyl diltiazem (M1). The major metabolic pathways leading to the formation of M2 are illustrated below.
Caption: Major metabolic pathways of Diltiazem leading to this compound (M2).
Bioanalytical Strategy: LC-MS/MS for Metabolite Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of drugs and their metabolites in complex biological matrices like plasma.[12] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the accurate measurement of low-concentration analytes, which is essential for pharmacokinetic studies.[13][14]
A typical bioanalytical workflow involves sample preparation to isolate the analytes from matrix components, chromatographic separation, and detection by the mass spectrometer.
Caption: Standard bioanalytical workflow for metabolite quantification in plasma.
Detailed Experimental Protocols
This section provides step-by-step protocols for the extraction and quantification of this compound from human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective method for high-throughput sample preparation.[12] It relies on the differential solubility of the analyte and matrix components in immiscible liquid phases.
Rationale: This protocol utilizes methyl-t-butyl ether (MTBE) as the extraction solvent, which has proven effective for diltiazem and its metabolites.[13][14] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial. A SIL-IS, such as this compound-d3, co-elutes with the analyte and experiences similar extraction variability and matrix effects, providing the most accurate correction for potential errors.[15]
Protocol:
-
Sample Thawing: Thaw plasma samples and quality control (QC) standards at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 300 µL of plasma into a clean 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard (IS) Addition: Add 25 µL of the working IS solution (e.g., this compound-d3 in methanol) to each tube. Vortex for 10 seconds.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 10 mM ammonium acetate:acetonitrile, 25:75 v/v).[13] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Sample Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following conditions are a validated starting point and may require optimization based on the specific instrumentation used.
Rationale: A reversed-phase C18 column provides excellent retention and separation for diltiazem and its metabolites.[13][14] Isocratic elution offers a rapid run time, which is ideal for high-throughput pharmacokinetic studies.[13] Electrospray ionization in positive mode (ESI+) is highly effective for these compounds, leading to the formation of protonated molecular ions [M+H]+ that are used as precursors for MS/MS analysis.[16]
Table 1: Recommended LC-MS/MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[13] | C18 chemistry is well-suited for retaining these moderately polar compounds. |
| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (25:75, v/v)[13][14] | Provides good peak shape and is compatible with mass spectrometry. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for column dimensions and particle size. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes diltiazem and its metabolites.[16] |
Table 2: Example MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| Diltiazem | 415.1 | 178.0 | [12] |
| N-desmethyl Diltiazem (MA) | 401.1 | 150.0 | [12] |
| Desacetyl Diltiazem (M1) | 373.2 | 108.9 | [12][17] |
| This compound (M2) | 359.1 * | 136.1 * | (Predicted/Typical) |
| Diltiazem-d4 (IS) | 419.2 | 314.0 | [12][17] |
*Note: The exact m/z for this compound may need to be confirmed by infusion of a reference standard, as published values can vary slightly. The values presented are based on its chemical structure and common fragmentation patterns.
Method Validation and Performance
Any bioanalytical method used for regulatory submissions must be rigorously validated according to guidelines from bodies such as the FDA.[18] This ensures the reliability and reproducibility of the pharmacokinetic data.
Rationale: Validation demonstrates that the method is fit for its intended purpose. Key parameters establish the performance characteristics of the assay, ensuring that the data generated is accurate and precise over the entire concentration range expected in study samples.
Table 3: Summary of Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The relationship between analyte concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | Accuracy within ±20%, Precision ≤20% | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | Closeness of measured values to the true value. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | The degree of scatter between a series of measurements. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS. | The ability to differentiate and quantify the analyte in the presence of other components. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | The alteration of ionization efficiency due to co-eluting matrix components. |
| Stability | Analyte concentrations within ±15% of initial values. | Stability of the analyte in the biological matrix under various storage and handling conditions. |
Published methods for diltiazem and its metabolites have achieved LLOQs in the sub-ng/mL range (e.g., 0.24 ng/mL), which is sufficient for characterizing the pharmacokinetic profile after therapeutic dosing.[12][13]
Conclusion
The quantification of this compound is an essential component of comprehensive pharmacokinetic assessments for diltiazem. Its longer half-life compared to the parent drug makes it a crucial analyte for understanding the complete drug exposure profile and ensuring a thorough evaluation of safety and efficacy. The LC-MS/MS protocol detailed in these notes provides a robust, sensitive, and selective method for this purpose. By adhering to these well-established bioanalytical principles and validation standards, researchers can generate high-quality, reliable data to support drug development and regulatory submissions.
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Application Note: Chiral Separation of O-Desacetyl-N-desmethyl Diltiazem Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of O-Desacetyl-N-desmethyl Diltiazem enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is a key metabolite of Diltiazem, a widely used calcium channel blocker. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are critical in drug development and metabolic studies. This guide provides a comprehensive methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and system suitability parameters, grounded in established scientific principles and regulatory expectations. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to achieve robust and reproducible enantioselective analysis.
Introduction: The Imperative of Chiral Separation in Drug Metabolism
Chirality plays a pivotal role in the pharmacological and toxicological properties of many drugs. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as receptors and enzymes. This can lead to variations in efficacy, metabolism, and potential for adverse effects between enantiomers. Consequently, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate the characterization of the stereoisomeric composition of drug substances and their metabolites.
Diltiazem, a calcium channel blocker, is an optically active compound, with the (+)-cis-diltiazem isomer being the therapeutically active form. Its metabolism in the body leads to several metabolites, including this compound. Understanding the stereochemistry of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic profile of the parent drug.
This application note provides a detailed, field-proven protocol for the chiral separation of this compound enantiomers by HPLC, a powerful and versatile technique for enantioselective analysis. The method is designed to be robust and compliant with ICH Q2(R2) guidelines for analytical procedure validation.
Materials and Methods
Instrumentation and Reagents
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HPLC System: A gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, specifically a cellulose-tris(3,5-dimethylphenylcarbamate) coated silica gel column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size), is proposed. The selection of a polysaccharide-based CSP is justified by its broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.
-
Reagents:
-
This compound racemic standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (for basic compounds, if necessary)
-
Trifluoroacetic acid (TFA) (for acidic compounds, if necessary)
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized for enhanced resolution and shorter run times.
| Parameter | Recommended Setting | Rationale |
| Column | Cellulose-tris(3,5-dimethylphenylcarbamate) CSP (250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSPs are known for their excellent chiral recognition abilities for a wide range of compounds, including those with aromatic groups and stereogenic centers like this compound. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | A normal-phase mobile system is often effective for chiral separations on polysaccharide-based CSPs. The ratio can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility. |
| Detection Wavelength | 240 nm | Based on the UV absorbance of diltiazem and its metabolites. A PDA detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase | To ensure peak shape and compatibility with the chromatographic system. |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound racemic standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
Sample Preparation
For drug metabolism studies, samples (e.g., from in vitro incubations or in vivo studies) should be appropriately processed to extract the analyte of interest. A liquid-liquid extraction or solid-phase extraction protocol may be necessary. The final extract should be reconstituted in the mobile phase.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system should be verified through system suitability testing.
-
Inject the working standard solution six times.
-
Calculate the following parameters:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak areas of each enantiomer for the six replicate injections should be ≤ 2.0%.
-
Analytical Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability tests as described in section 3.3.
-
Inject the prepared sample solutions.
-
Identify the enantiomer peaks based on their retention times.
-
Quantify the individual enantiomers using the peak areas from the chromatogram.
Workflow and Data Analysis
The following diagram illustrates the workflow for the chiral separation of this compound enantiomers.
Figure 1: Workflow for the chiral separation and analysis of this compound enantiomers.
Results and Discussion
Successful chiral separation will result in two distinct, well-resolved peaks corresponding to the two enantiomers of this compound. The elution order of the enantiomers will depend on the specific chiral stationary phase used.
Troubleshooting:
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Poor Resolution: If the resolution is below the recommended value of 1.5, consider adjusting the mobile phase composition. Decreasing the percentage of the polar modifier (IPA) may increase retention and improve resolution. Alternatively, trying a different polysaccharide-based CSP (e.g., an amylose-based column) could be beneficial.
-
Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase. For basic compounds like this compound, adding a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase can often improve peak shape.
-
Irreproducible Retention Times: Ensure the column is properly equilibrated and that the mobile phase composition and column temperature are consistent.
Conclusion
This application note provides a robust and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase offers a reliable approach to achieving the necessary enantioselectivity. Adherence to the detailed experimental procedures and system suitability criteria will enable researchers to obtain accurate and reproducible results, which are essential for advancing our understanding of the stereoselective disposition of diltiazem and for meeting regulatory requirements in drug development.
References
-
International Council for Harmonisation (ICH). (2022). ICH Q2(R2) Guideline on Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]
-
Ilisz, I., Aranyi, A., & Forgacs, E. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7048. [Link]
- Quaglia, M. G., Donati, E., Fanali, S., Bossù, E., Montinaro, A., & Buiarelli, F. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of pharmaceutical and biomedical analysis, 37(4), 6
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of O-Desacetyl-N-desmethyl Diltiazem in HPLC
Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Diltiazem and its metabolites. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving adequate peak resolution, specifically for the polar metabolite O-Desacetyl-N-desmethyl Diltiazem. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common chromatographic issues.
Section 1: Understanding the Analytical Challenge
Diltiazem undergoes extensive metabolism, resulting in several structurally similar compounds. This compound is a key metabolite that, due to its increased polarity and basic nature, often presents chromatographic challenges like poor peak shape and co-elution with other related substances.[1] A successful separation hinges on understanding the subtle differences in the physicochemical properties of these compounds and manipulating the chromatographic conditions to exploit them.
Table 1: Physicochemical Properties of Diltiazem and Key Metabolites
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Notes on Polarity & Basicity |
| Diltiazem | C₂₂H₂₆N₂O₄S | 414.52 | Parent drug; contains a tertiary amine (basic center).[2] | |
| Desacetyl Diltiazem | C₂₀H₂₄N₂O₃S | 372.48 | Metabolite; more polar than Diltiazem due to the free hydroxyl group. Retains the basic amine. | |
| N-desmethyl Diltiazem | C₂₁H₂₄N₂O₄S | 400.49 | Metabolite; contains a secondary amine, which can have different interactions than a tertiary amine. | |
| This compound | C₁₉H₂₂N₂O₃S | 358.45 | Target analyte; highly polar due to both hydroxyl and secondary amine groups. Prone to strong interaction with the stationary phase.[3][4] |
Section 2: Frequently Asked Questions (FAQs) for Troubleshooting
This section addresses the most common issues encountered when developing a separation method for this compound.
Q1: Why does my this compound peak show significant tailing?
A1: Peak tailing for this compound is almost always caused by secondary-site interactions, a common issue for basic analytes in reversed-phase HPLC.[5] The primary cause is the interaction between the protonated amine group on your molecule and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[6][7] This creates a second, non-ideal retention mechanism that is kinetically slow, resulting in a delayed, asymmetrical "tail" on your peak.[8]
-
Causality: At a mid-range pH (e.g., pH 4-7), a fraction of the silanol groups on the column packing are deprotonated and negatively charged. These sites can electrostatically interact with your positively charged basic analyte, disrupting the ideal hydrophobic partitioning mechanism and causing the peak to tail.
Q2: What is the most critical parameter for improving both peak shape and resolution for this analyte?
A2: The single most critical parameter is mobile phase pH . The pH dictates the ionization state of both your analyte and the stationary phase, directly impacting retention, selectivity, and peak shape.[9][10]
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Expertise & Experience: For basic compounds like this compound, you must control the pH to operate far from the pKa of the analyte to ensure a single, stable ionic form during chromatography.[11] More importantly, the pH must be controlled to suppress the undesirable ionization of silica silanol groups.[7]
-
Trustworthiness: Operating at a low pH (e.g., pH ≤ 3) is the most common and effective strategy. At this pH, the silanol groups are fully protonated (Si-OH), rendering them neutral and minimizing the secondary interactions that cause peak tailing.[5][8] Your analyte will be fully protonated and positively charged, exhibiting consistent retention behavior.
Q3: My peaks for this compound and another metabolite are co-eluting. What are the first steps to improve separation?
A3: The first and most logical step is a systematic adjustment of the mobile phase pH, followed by an evaluation of the organic modifier.
-
Lower the pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid). This minimizes peak tailing, which often sharpens peaks and can, by itself, improve the resolution of closely eluting compounds.[5]
-
Verify Column Stability: Ensure your column is rated for use at low pH. Most modern silica-based columns are stable down to pH 2, but prolonged use below this can degrade the stationary phase.[9]
-
Optimize Gradient/Isocratic Conditions: Once the peak shape is improved at low pH, re-optimize the organic solvent concentration. For gradient elution, try a shallower gradient. For isocratic elution, slightly decrease the percentage of the organic solvent. This increases retention times and provides more opportunity for the compounds to separate.
Q4: I've adjusted the pH, but the resolution is still not optimal. What other mobile phase parameters can I change?
A4: If pH adjustment alone is insufficient, you can alter the selectivity of your system by changing other mobile phase components.
-
Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[12]
-
ACN is aprotic and a weaker solvent in reversed-phase.
-
Methanol is protic and can engage in hydrogen bonding, which may change the interaction dynamics with your polar analytes.
-
Protocol: If you are using ACN, prepare an identical mobile phase (same buffer, pH, and approximate solvent strength) using methanol and compare the chromatograms. Sometimes a mixture of the two can provide unique selectivity.
-
-
Increase Buffer Concentration: In some cases, especially if the sample load is high, increasing the buffer concentration from 10-20 mM to 50 mM can improve peak shape and reproducibility by providing more consistent pH control on the column surface.[13]
-
Consider Additives (Advanced): In older methods or at mid-range pH, a "silanol-masking" agent like 0.1% Triethylamine (TEA) was often added.[8][14] While effective, TEA can shorten column lifetime and is not ideal for LC-MS. This should be considered a last resort with modern, high-purity columns.
Q5: When should I consider changing the HPLC column?
A5: You should consider changing the column when you have thoroughly exhausted mobile phase optimization (pH, organic solvent type, and gradient) on a quality C18 column and still cannot achieve the desired resolution.
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Authoritative Grounding: Not all C18 columns are the same. Ensure you are using a modern, high-purity, end-capped, Type B silica column, which is designed to minimize silanol activity.[7][8] If you are using an older "Type A" silica column, switching to a modern equivalent is the first step.
-
Alternative Chemistries: If a C18 does not provide the right selectivity, consider a different stationary phase to introduce alternative separation mechanisms:
-
Embedded-Polar Group (EPG): These columns (e.g., RP-Amide) have a polar group embedded in the alkyl chain. They offer different selectivity for polar compounds and are more stable in highly aqueous mobile phases, preventing "phase collapse".[15]
-
Phenyl-Hexyl: These phases can provide unique selectivity for compounds with aromatic rings through pi-pi interactions.
-
Pentafluorophenyl (PFP or F5): This phase offers a mix of hydrophobic, aromatic, and dipole-dipole interactions and is excellent for separating polar and isomeric compounds.
-
Section 3: Systematic Experimental Protocol for Method Optimization
This protocol provides a logical, self-validating workflow for improving the resolution of this compound.
Step 1: Establish a Baseline and Assess System Suitability
-
Prepare a Standard: Create a solution containing Diltiazem and all available related substances, including this compound, at a known concentration (e.g., 1-5 µg/mL).
-
Initial Conditions: Use a standard set of starting conditions.
-
Analyze: Inject the standard and identify the peaks. Calculate the resolution (Rs), tailing factor (Tf), and theoretical plates (N) for the this compound peak. A tailing factor > 1.5 indicates a problem.[18] The goal is a resolution of Rs > 1.5 between all adjacent peaks.
Step 2: Mobile Phase Optimization Workflow
This workflow is designed to find the optimal mobile phase conditions systematically.
Caption: A systematic workflow for HPLC method optimization.
Step 3: Column Chemistry Evaluation
If mobile phase optimization fails to yield Rs > 1.5, screen alternative column chemistries using the optimized mobile phase conditions from Step 2 as a starting point.
Table 2: Recommended Starting Conditions for Column Screening
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative Selectivity) |
| Column | C18, end-capped (e.g., Agilent Zorbax, Waters Sunfire, Phenomenex Luna) | Embedded Polar Group or Phenyl-Hexyl |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-50% B in 25 minutes | 5-50% B in 25 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 35 °C |
Section 4: Visualization of Key Relationships
Understanding the molecular relationships is key to predicting chromatographic behavior.
Caption: Metabolic pathway showing the generation of the target analyte.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from Phenomenex. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]
-
Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach. [Link]
-
El-Gindy, A., et al. (2014). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry. [Link]
-
Journal of Pharmaceutical Research. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. JPR. [Link]
-
Abu-Shandi, K. H. (2016). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite desacetyl Diltiazem hydrochloride. Der Pharma Chemica. [Link]
-
PubChem. (n.d.). N-Desmethyl desacetyl diltiazem hydrochloride. National Center for Biotechnology Information. [Link]
-
Singh, S., et al. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis. [Link]
-
De Souza, J., et al. (2018). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Veeprho Laboratories Pvt. Ltd. [Link]
-
Scribd. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Retrieved from Scribd. [Link]
-
ResearchGate. (n.d.). Chemical structure of diltiazem with the sites of biotransformation. Retrieved from ResearchGate. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex. [Link]
-
Namiesnik, J., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. [Link]
-
Pawar, R. K., et al. (2017). Development and Validation of Assay Method by RP-HPLC for Determination and Quantitation of Diltiazem Hydrochloride Active Pharmaceutical Ingredient. International Journal of Current Pharmaceutical Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
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- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 17. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Technical Support Center: Ensuring the Stability of O-Desacetyl-N-desmethyl Diltiazem in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of O-Desacetyl-N-desmethyl diltiazem in biological samples during storage. As a senior application scientist, my goal is to provide you with the technical expertise and practical insights necessary to ensure the integrity of your experimental data.
Understanding the Challenge: The Instability of Diltiazem and its Metabolites
Diltiazem (DTZ) is a calcium channel blocker that undergoes extensive metabolism in the body, leading to the formation of several active and inactive metabolites. One of these, this compound (also known as M2 or deacetyl N-desmethyl-DTZ), is a key analyte in many pharmacokinetic studies. However, diltiazem and its primary metabolite, N-desmethyl diltiazem (MA), are known to be unstable in biological matrices. They can degrade in vitro to their deacetylated counterparts, deacetyl-DTZ (M1) and this compound (M2), respectively. This degradation can lead to inaccurate quantification of these analytes, compromising the validity of study results.
This guide will walk you through the common challenges and questions related to the stability of this compound and provide you with actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for diltiazem and its metabolites in biological samples?
The main in vitro degradation pathway of concern is the hydrolysis of the acetyl group from diltiazem and its N-desmethyl metabolite (MA), leading to the formation of their respective deacetylated metabolites, M1 and M2. This process can be influenced by enzymatic activity within the biological matrix and storage conditions.
Below is a diagram illustrating the key metabolic and degradation pathways of diltiazem.
Caption: Metabolic and degradation pathways of diltiazem.
Q2: How quickly can this compound and its precursors degrade in whole blood and plasma at room temperature?
Degradation can occur rapidly at room temperature. Studies have shown that in whole blood kept at room temperature for just one hour before centrifugation, the concentration of N-demethyldiltiazem (MA), the direct precursor to this compound (M2), can decrease by an average of 24%. Diltiazem itself can decrease by about 14% under the same conditions. In plasma, N-desmethyl diltiazem has been shown to be unstable, with a notable loss after 4 hours at room temperature. Therefore, immediate cooling and processing of samples is critical.
Q3: What are the optimal storage temperatures for long-term stability?
For long-term storage, lower temperatures are significantly better. Storing plasma samples at -70°C is recommended over -20°C for enhanced stability of diltiazem and its metabolites. Some studies suggest that plasma samples should be immediately frozen at -80°C. While diltiazem may be stable for several weeks at -20°C, its major metabolite, N-monodesmethyldiltiazem, has shown over 30% degradation after four weeks at this temperature.
Q4: How many freeze-thaw cycles can my samples undergo before significant degradation occurs?
While specific data on the freeze-thaw stability of this compound is not extensively detailed in the provided search results, it is a critical parameter to evaluate during your bioanalytical method validation as per FDA and EMA guidelines. As a general rule, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot samples into smaller volumes for single use to minimize the need for thawing the entire sample multiple times. During method validation, you should assess the stability of your analyte after a minimum of three freeze-thaw cycles.
Q5: Can the type of biological matrix (e.g., patient samples vs. spiked plasma) affect stability?
Yes, the nature of the plasma can influence the stability of diltiazem and its metabolites. One study observed that the degradation of diltiazem and N-desmethyl-diltiazem was more pronounced in spiked plasma from outdated sources compared to plasma from volunteers who had received diltiazem. The exact reasons for this difference are not fully understood but may be related to differences in enzyme activity or other endogenous components. This highlights the importance of using a representative matrix for your stability studies.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and provides step-by-step solutions.
Issue 1: Inconsistent or lower-than-expected concentrations of this compound and its precursors.
-
Potential Cause 1: Pre-analytical sample handling. Delays in processing blood samples at room temperature can lead to significant degradation of the parent compounds.
-
Solution: Implement a strict and standardized sample collection and handling protocol.
-
Collect whole blood in appropriate anticoagulant tubes.
-
Immediately place the tubes in an ice bath.
-
Centrifuge the samples to separate plasma, ideally within one hour of collection.
-
Promptly transfer the plasma to labeled cryovials and freeze at -80°C.
-
-
-
Potential Cause 2: Inappropriate storage conditions. Storing samples at -20°C for extended periods can lead to degradation.
-
Solution: Ensure all plasma samples are stored at -70°C or -80°C for long-term stability. Your storage duration should be within the stability period determined during your method validation.
-
-
Potential Cause 3: Repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your samples before long-term storage to avoid multiple freeze-thaw cycles.
-
Issue 2: High variability in results between samples from the same time point.
-
Potential Cause: Inconsistent sample processing times.
-
Solution: Standardize the time between sample collection, centrifugation, and freezing. Create a clear workflow for sample processing to ensure all samples are handled uniformly.
-
Issue 3: Observing an increase in this compound (M2) concentration over time in stored samples.
-
Potential Cause: In vitro degradation of N-desmethyl diltiazem (MA) to M2 during storage.
-
Solution:
-
Re-evaluate your storage conditions: Ensure samples are consistently stored at -70°C or below.
-
Consider the use of preservatives: The addition of a preservative like sodium fluoride to plasma samples has been shown to limit the degradation of diltiazem. This should be tested during method development to ensure it does not interfere with the assay.
-
Analyze samples promptly: One study recommends analyzing plasma samples from patients receiving diltiazem within 8 weeks when stored at -20°C. While -70°C offers better stability, it is still advisable to analyze samples in a timely manner.
-
-
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Stability Studies
This protocol outlines the best practices for collecting and processing blood samples to minimize in vitro degradation of diltiazem and its metabolites.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium heparin or EDTA).
-
Immediate Cooling: Immediately after collection, place the blood tubes in an ice-water bath.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to pre-labeled polypropylene cryovials.
-
Freezing: Immediately freeze the plasma samples and store them at -80°C until analysis.
Technical Support Center: Diltiazem Impurity Analysis
Welcome to the technical support center for diltiazem impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in diltiazem hydrochloride. The following question-and-answer format addresses common and specific issues encountered during HPLC analysis, providing not just solutions, but the scientific reasoning behind them to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of diltiazem and what are the regulatory limits?
A1: The most common process-related impurity and primary degradation product of diltiazem is Desacetyl Diltiazem Hydrochloride .[1][2] Diltiazem is susceptible to hydrolysis, specifically o-deacetylation, which forms this impurity.[2] Other known related substances are cited in various pharmacopeias and may include process intermediates or byproducts from synthesis.[3][4]
According to the United States Pharmacopeia (USP), the acceptance criteria for impurities in Diltiazem Hydrochloride drug substance are as follows:
These limits are established to ensure the safety and efficacy of the drug product, in line with guidelines from regulatory bodies like the FDA.[7][8][9][10]
Q2: Which HPLC column and mobile phase are recommended for diltiazem impurity analysis?
A2: A reverse-phase HPLC method is the standard approach. The USP monograph for Diltiazem Hydrochloride specifies a C18 column (packing L1) with dimensions of 3.9-mm × 30-cm.[6] However, modern, shorter columns (e.g., 150 mm or 250 mm length, 4.6 mm i.d.) with smaller particle sizes (e.g., 5 µm) are widely used and offer improved efficiency.[3][11] C8 columns have also been shown to provide good separation.[11][12]
The choice of mobile phase is critical. Diltiazem is a basic compound, which can lead to poor peak shape (tailing) due to interactions with acidic silanol groups on the silica-based column packing.[13][14] To mitigate this, a typical mobile phase involves:
-
An aqueous buffer to control pH. A pH around 6.2 is suggested in some pharmacopeial methods.[1][6] Operating at a lower pH (<3) can also be effective by keeping the silanol groups fully protonated.[15]
-
Organic modifiers like acetonitrile and/or methanol to control retention.[1][6]
-
Additives such as triethylamine (TEA) or using a buffer like phosphate can act as competing bases, masking the silanol groups and improving the peak shape of diltiazem and its impurities.[3][11]
A typical starting point, based on published methods, would be a gradient or isocratic elution using a buffered aqueous phase and acetonitrile.[3][11][12]
Troubleshooting Common HPLC Issues
Issue 1: My diltiazem peak is tailing severely, and resolution from a nearby impurity is poor.
This is a classic problem when analyzing basic compounds. Peak tailing negatively impacts resolution and the accuracy of integration.[13][16]
Underlying Cause: Secondary ionic interactions between the protonated tertiary amine group on diltiazem and deprotonated (anionic) residual silanol groups on the surface of the C18 column packing material. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail".[13][14][17]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH to a range of 2.5-3.5 using an acid like phosphoric acid or formic acid.
-
Rationale: At low pH, the majority of surface silanol groups are protonated (neutral), minimizing the ionic interaction with the positively charged diltiazem molecule.[15] This is often the most effective single change for improving peak shape for basic analytes.
-
-
Incorporate a Competing Base:
-
Action: Add a small concentration (e.g., 0.1-0.2%) of an amine modifier like Triethylamine (TEA) to the mobile phase and adjust the pH.
-
Rationale: The competing base is a small basic molecule that has a stronger affinity for the active silanol sites than diltiazem. It effectively "masks" these sites, preventing diltiazem from interacting with them and thereby reducing tailing.[3][11]
-
-
Increase Buffer Strength:
-
Action: Increase the concentration of your buffer (e.g., from 10mM to 25mM or 50mM phosphate buffer), ensuring it remains soluble in the mobile phase mixture.
-
Rationale: Higher buffer concentrations can help to maintain a consistent pH on the surface of the stationary phase and can also help to shield the silanol groups, improving peak symmetry.[14]
-
-
Column Selection:
-
Action: If the problem persists, switch to a column specifically designed for the analysis of basic compounds. Look for columns marketed as "end-capped" or those with a high-purity silica base.
-
Rationale: Modern columns use advanced end-capping techniques where bulky chemical groups are bonded to the silica surface to block access to most residual silanols. High-purity silica has fewer metal contaminants and a more homogenous surface, leading to fewer active silanol sites.[13]
-
Issue 2: I'm seeing unexpected peaks in my chromatogram that are not present in my standard.
These are often referred to as "ghost peaks" or extraneous peaks and can arise from several sources.[18] A systematic approach is required to identify their origin.
Troubleshooting Workflow:
Caption: Systematic workflow for identifying the source of unexpected peaks.
Step-by-Step Protocol for Source Identification:
-
Check for Carryover:
-
Protocol: After running a high-concentration sample, inject a blank consisting only of your mobile phase.[18]
-
Analysis: If the peak appears in the blank run, it is likely due to sample carryover from a previous injection. This can be caused by residue in the injection port, needle, or valve.
-
Solution: Develop a robust needle wash protocol using a strong solvent (like 100% acetonitrile or isopropanol) that can effectively solubilize diltiazem. Flush the entire system if necessary.
-
-
Investigate the Matrix:
-
Protocol: If analyzing a finished product, prepare and inject a placebo sample (containing all formulation excipients without the diltiazem API).
-
Analysis: If the peak is present in the placebo, it originates from one of the excipients.
-
Solution: The method may need to be modified to resolve the excipient peak from any true impurities. Check the purity of the excipients themselves.
-
-
Consider On-Column or In-Vial Degradation:
-
Protocol: Prepare a fresh sample of diltiazem in the sample diluent and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours.
-
Analysis: If the peak grows over time, it is a degradant. Diltiazem can degrade, especially in aqueous solutions or under exposure to light or incompatible excipients.[2][19]
-
Solution: Investigate the stability of diltiazem in your chosen sample diluent. It may be necessary to use a different diluent, protect samples from light, or keep the autosampler tray cooled to minimize degradation before injection.
-
Issue 3: Retention times are shifting between injections or between analytical runs.
Inconsistent retention times compromise peak identification and system suitability. This variability usually points to a lack of equilibrium or a problem with the mobile phase delivery.[20][21]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Column Equilibration | The stationary phase requires sufficient time to fully equilibrate with the mobile phase. Changes in solvent composition on the surface will alter retention. This is especially critical in gradient methods. | Before starting a sequence, flush the column with the initial mobile phase conditions for at least 15-20 column volumes. Ensure the re-equilibration time between gradient runs is adequate. |
| Mobile Phase Preparation/Composition | Small errors in preparing the mobile phase (e.g., pH, solvent ratios) can lead to significant shifts. Solvents can also evaporate over time, changing the composition.[21] | Prepare fresh mobile phase for each run. Use a calibrated pH meter. For pre-mixed mobile phases, keep containers covered to minimize evaporation. If using an online mixer, ensure pump channels are primed and functioning correctly. |
| Fluctuations in Column Temperature | Retention is temperature-dependent. A 1°C change can alter retention times by 1-2%. Fluctuations in ambient lab temperature can cause drift if a column oven is not used.[20] | Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) for stable, reproducible retention.[11][12] |
| Pump Malfunction or Leaks | Inconsistent flow from the pump due to worn seals, faulty check valves, or air bubbles will cause pressure fluctuations and, consequently, retention time shifts.[15] | Monitor the pump pressure for stability. If it's fluctuating, degas the mobile phase thoroughly. If the problem persists, perform pump maintenance (e.g., replace seals, sonicate check valves). |
Protocol: Forced Degradation Study to Confirm Method Specificity
To ensure your analytical method is "stability-indicating," you must demonstrate that it can separate diltiazem from any potential degradation products. This is achieved through forced degradation (stress testing).[3][22]
Objective: To intentionally degrade diltiazem under various stress conditions and verify that all resulting degradant peaks are baseline resolved from the parent peak and from each other.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Diltiazem Hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation. Adjust exposure times or reagent concentrations as needed.[2]
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80°C. Neutralize with acid before injection.
-
Oxidation: Add 3-6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid powder in an oven at a high temperature (e.g., 105°C). Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber.
-
-
Analysis:
-
Dilute the stressed samples to the nominal analytical concentration.
-
Inject each stressed sample into the HPLC system.
-
Use a photodiode array (PDA) detector if available to check for peak purity of the diltiazem peak. This helps confirm that no degradant is co-eluting.
-
-
Evaluation:
-
The method is considered stability-indicating if all degradation peaks are well-resolved from the main diltiazem peak (Resolution > 2.0).[3]
-
A mass balance calculation should be performed to ensure that the decrease in the diltiazem peak area is reasonably accounted for by the sum of the impurity peak areas.[3][11]
-
This structured approach to troubleshooting, grounded in the fundamental principles of chromatography and regulatory expectations, will enable you to develop robust and reliable methods for diltiazem impurity analysis.
References
- Diltiazem Hydrochloride - USP Monographs.
- FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy.
- Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation.
- Analysis of diltiazem and its related substances by HPLC and HPLC/MS.
- Q3A(R) Impurities in New Drug Substances. U.S.
- Troubleshooting Peak Shape Problems in HPLC.
- Evaluation of a diltiazem cream preparation for estimation of degrad
- What are the Common Peak Problems in HPLC.
- Guidance for Industry - ANDAs: Impurities in Drug.
- Diltiazem EP Impurities & USP Related Compounds. SynThink Research Chemicals.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- USP Monographs: Diltiazem Hydrochloride Tablets. USP29-NF24.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Q3B(R) Impurities in New Drug Products (Revision 3). U.S.
- Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica.
- Diltiazem Hydrochloride USP 2025. Trungtamthuoc.com.
- Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research.
- Diltiazem United States Pharmacopeia (USP) Reference Standard. Millipore Sigma.
- Analysis of diltiazem and its related substances by HPLC and HPLC/MS. PubMed.
- A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage form (tablets).
- Diltiazem hydrochloride United States Pharmacopeia (USP) Reference Standard. Millipore Sigma.
- Diltiazem Hydrochloride. USP-NF.
- Diltiazem Hydrochloride Extended-Release Capsules. USP-NF.
- Forced Degradation results for Diltiazem HCl and Enalapril Maleate.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- FDA Guidance on Elemental Impurities in Drug Products. US Pharmacopeia (USP).
- Relative Degradation Study of Local Vs Multinational Brand of Diltiazem by Means of UV Spectrophotometer.
- Diltiazem Hydrochloride. USP-NF.
- Diltiazem Hydrochloride Extended-Release Capsules. USP-NF.
- Degradation study data for diltiazem hydrochloride tablets.
- HPLC Troubleshooting Guide. MAC-MOD Analytical.
- HPLC Troubleshooting Guide. Kromasil.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. drugfuture.com [drugfuture.com]
- 7. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. hplc.eu [hplc.eu]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. mastelf.com [mastelf.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. researchgate.net [researchgate.net]
Technical Support Center: O-Desacetyl-N-desmethyl Diltiazem Analysis
Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals encountering challenges with ion suppression during the LC-MS/MS analysis of O-Desacetyl-N-desmethyl Diltiazem. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental concepts of ion suppression as it pertains to the analysis of this compound in complex biological matrices.
Q1: What is ion suppression and why is it a significant problem for my this compound assay?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source of your mass spectrometer, there is a finite capacity for generating gas-phase ions. When your analyte and matrix components (like phospholipids, salts, or endogenous metabolites) elute from the HPLC column at the same time, they compete for this limited charge.[1] Matrix components, often present at much higher concentrations, can outcompete your analyte, leading to a suppressed (lower) signal.[3]
This is critically important because it can lead to:
-
Poor Sensitivity: You may not be able to reach the required lower limit of quantification (LLOQ).
-
Inaccurate Quantification: If the degree of suppression varies between samples or between your samples and calibrators, your quantitative results will be inaccurate and imprecise.[4]
-
Lack of Reproducibility: The natural variability of biological samples means the level of ion suppression can be unpredictable, compromising method robustness.[5]
Q2: What are the primary causes of ion suppression when analyzing plasma or serum samples?
A2: When working with biological fluids like plasma or serum, the main culprits for ion suppression are phospholipids and salts .[6]
-
Phospholipids: These are major components of cell membranes and are abundant in plasma.[7] Due to their amphipathic nature, they are often co-extracted with analytes during common sample preparation techniques like protein precipitation and can elute as broad peaks in reversed-phase chromatography, causing significant ion suppression zones.[6][7] Their presence not only suppresses the analyte signal but can also lead to contamination of the MS ion source and reduced column lifetime.[7][8]
-
Salts and Buffers: High concentrations of non-volatile salts (e.g., phosphates from buffers) can crystallize on the ESI droplet as the solvent evaporates. This process can trap the analyte, preventing its transfer into the gas phase, thereby suppressing its signal.[2] This is why mobile phases for LC-MS must use volatile buffers like ammonium formate or acetate.[9]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: You must experimentally verify the presence and extent of ion suppression during method development. The most common and effective method is the Post-Column Infusion (PCI) experiment .[3]
This technique helps map the regions of ion suppression across your entire chromatographic run.
-
Mechanism: A solution of your analyte, this compound, is continuously infused at a constant rate into the mobile phase stream after the analytical column but before the mass spectrometer.
-
Procedure: While the analyte is being infused, you inject a blank, extracted matrix sample (e.g., plasma processed with your sample preparation method).
-
Interpretation: The infused analyte creates a stable, elevated baseline signal. Any dip or decrease in this baseline corresponds to a time point where matrix components are eluting and causing ion suppression.[3][10] The goal is to ensure your analyte's chromatographic peak does not fall within one of these suppression zones.
Below is a diagram illustrating the post-column infusion setup and the expected output.
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. labscievents.pittcon.org [labscievents.pittcon.org]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Welcome to the technical support center for the analysis of diltiazem and its related substances using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the right HPLC column and troubleshooting common issues encountered during analysis. As Senior Application Scientists, we aim to explain the "why" behind the "how," ensuring your methods are robust, reproducible, and scientifically sound.
Frequently Asked Questions (FAQs)
Column Selection & Initial Method Development
Q1: What is the best starting point for selecting an HPLC column for diltiazem and its related substances?
A1: For the analysis of diltiazem, a basic compound, and its related substances, a C18 (L1) column is the most common and recommended starting point[1][2][3]. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobicity to retain diltiazem and its impurities, allowing for separation based on differences in their polarity.
However, relying solely on a C18 column may not always provide the optimal separation, especially for closely related impurities. Therefore, it is prudent to have alternative column chemistries available for method development. A C8 (L7) column offers slightly less retention and can be a good alternative if diltiazem is too strongly retained on a C18 phase. For challenging separations involving isomers or structurally similar compounds, a Phenyl column can provide unique selectivity due to π-π interactions with the aromatic rings present in the diltiazem molecule.[4][5]
Here is a summary of recommended starting columns:
| Stationary Phase | USP Designation | Primary Separation Mechanism | Best For |
| C18 (Octadecyl) | L1 | Hydrophobic Interactions | General purpose, good starting point for diltiazem and its related substances.[1][3] |
| C8 (Octyl) | L7 | Hydrophobic Interactions | Less retention than C18, useful if analytes are too strongly retained.[2][6] |
| Phenyl | L11 | Hydrophobic & π-π Interactions | Alternative selectivity, especially for aromatic analytes and isomers.[4] |
Q2: What are the critical mobile phase parameters to consider for diltiazem analysis?
A2: The mobile phase composition, particularly its pH, is a critical factor in achieving a successful separation of diltiazem and its related substances.
-
pH: Diltiazem is a basic compound. To ensure good peak shape and avoid tailing, it is essential to work at a low pH, typically between 2.5 and 3.5.[1][2] At this pH, the secondary silanol groups on the silica backbone of the column are protonated and less likely to interact with the protonated amine group of diltiazem, which minimizes peak tailing. Phosphoric acid or phosphate buffers are commonly used to control the pH in this range.[1][2]
-
Organic Modifier: Acetonitrile is the most frequently used organic modifier for diltiazem analysis due to its lower viscosity and UV transparency.[3] Methanol can also be used and may offer different selectivity.[7] A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often necessary to separate impurities with a wide range of polarities.[3]
-
Additives: In some cases, adding a tailing inhibitor like triethylamine (TEA) to the mobile phase can further improve the peak shape of basic compounds like diltiazem.[3] However, TEA can be harsh on the column and may interfere with mass spectrometry (MS) detection.
Q3: How do I develop a stability-indicating method for diltiazem?
A3: A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. To develop such a method, you must perform forced degradation studies.[1][8] This involves subjecting diltiazem to various stress conditions to generate potential degradation products.
The typical stress conditions include:
-
Acidic hydrolysis (e.g., 1 M HCl)[1]
-
Basic hydrolysis (e.g., 1 M NaOH)[1]
-
Oxidative degradation (e.g., 3-30% H₂O₂)
-
Thermal degradation (e.g., heating the sample)[1]
-
Photolytic degradation (e.g., exposure to UV or fluorescent light)[1]
After subjecting the drug to these conditions, the stressed samples are analyzed by HPLC. The goal is to develop a method that can resolve the diltiazem peak from all the degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the diltiazem peak is pure and not co-eluting with any degradants.
Caption: HPLC method development workflow for diltiazem.
Troubleshooting Guide
Q4: I'm observing significant peak tailing for diltiazem. What are the likely causes and how can I fix it?
A4: Peak tailing for basic compounds like diltiazem is a common issue in reversed-phase HPLC. The primary cause is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica surface of the column.
Here is a systematic approach to troubleshooting peak tailing:
-
Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) to keep the silanol groups protonated and minimize secondary interactions.[9][10]
-
Column Choice: If you are using an older, Type A silica column, consider switching to a modern, high-purity, Type B silica column with better end-capping. These columns have a lower concentration of accessible silanol groups, reducing the potential for tailing.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained impurities that might interact with the stationary phase and cause peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.
-
Extra-column Effects: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize dead volume, which can contribute to peak broadening and tailing.[11]
Caption: Troubleshooting decision tree for peak tailing.
Q5: My resolution between two critical impurities is poor. How can I improve it?
A5: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system.
-
Change the Selectivity (α): This is often the most effective way to improve resolution.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to Phenyl) can introduce different separation mechanisms and significantly alter selectivity.[5][12]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can change the elution order of your peaks.
-
Change the Mobile Phase pH: Even small changes in pH can affect the ionization state of your analytes and thus their retention and selectivity.[9][13]
-
-
Increase the Efficiency (N):
-
Use a Longer Column: A longer column provides more theoretical plates, leading to narrower peaks and better resolution. However, this will also increase the analysis time and backpressure.
-
Use a Column with Smaller Particles: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency. This will also increase backpressure, so ensure your HPLC system can handle it.
-
-
Optimize the Retention Factor (k'):
-
Adjust the Mobile Phase Strength: For reversed-phase, decreasing the amount of organic modifier in the mobile phase will increase the retention factor and may improve the resolution of early eluting peaks.
-
Q6: I'm experiencing a drift in retention times. What could be the cause?
A6: Retention time drift can be frustrating and can compromise the validity of your results. Here are some common causes and solutions:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a frequent cause of retention time shifts, especially in gradient elution.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If you are using a buffer, make sure it is fully dissolved and the pH is correctly adjusted.
-
Temperature Fluctuations: The column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Pump Performance: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to an inconsistent flow rate, causing retention time drift.[14][15] Purge the pump regularly and check for any visible leaks.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high pH or high temperatures). This can lead to a gradual shift in retention times. If you suspect column degradation, try replacing it with a new one.
References
-
Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. PubMed Central. [Link]
-
Journal of Pharmaceutical Research Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research. [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. [Link]
-
Forced Degradation results for Diltiazem HCl and Enalapril Maleate. ResearchGate. [Link]
-
HPLC Column Selection Guide. azosensors.com. [Link]
-
HPLC Column Selection Guide. Chromtech. [Link]
-
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. [Link]
-
An Overview of Column Selectivity for Reversed-Phase HPLC. vscht.cz. [Link]
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]
-
A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride pharmaceutical dosage. future-science.com. [Link]
-
Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. National Institutes of Health. [Link]
-
Diltiazem Hydrochloride. USP. [Link]
-
Diltiazem Hydrochloride - USP Monographs. Pharmacopeia.cn. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS. PubMed. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Diltiazem Impurities. SynZeal. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Use of Micellar Mobile Phases for the Chromatographic Determination of Clorazepate, Diazepam, and Diltiazem in Pharmaceuticals. ResearchGate. [Link]
-
RP-HPLC Method for Analysis of Diltiazem: Application to Drug Metal Interaction. ResearchGate. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials, Inc.. [Link]
-
Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Identification of Diltiazem Impurities/Artifacts during the Analyses of Illicit Cocaine Exhibits Containing Diltiazem. ResearchGate. [Link]
-
REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. ResearchGate. [Link]
-
Diltiazem Hydrochloride. Regulations.gov. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
An HPLC Method for the Determination of Diltiazem and Desacetyldiltiazem in Human Plasma. Semantic Scholar. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.net.au [chromtech.net.au]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Analysis of diltiazem and its related substances by HPLC and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jopcr.com [jopcr.com]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. labcompare.com [labcompare.com]
- 15. youtube.com [youtube.com]
degradation pathways of diltiazem and its metabolites in acidic conditions
Technical Support Center: Diltiazem Acidic Degradation Pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the degradation pathways of diltiazem and its metabolites under acidic conditions. This document is designed for researchers, analytical scientists, and formulation development professionals. It provides in-depth scientific background, actionable troubleshooting advice, and validated experimental protocols to ensure the integrity and accuracy of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for diltiazem in an acidic environment?
The primary and most well-documented degradation pathway for diltiazem under acidic conditions is the hydrolysis of its acetate ester moiety.[1][2][3] This reaction, catalyzed by hydronium ions, cleaves the ester bond to yield desacetyl-diltiazem (Impurity F) as the major degradation product.[4][5] This degradant possesses significantly reduced pharmacological activity, making its control critical for drug product stability.[2][3][4]
Q2: Why is studying diltiazem's acidic degradation important?
Understanding the acidic degradation profile of diltiazem is crucial for several reasons:
-
Formulation Development: Diltiazem is a weakly basic drug with pH-dependent solubility.[6] Acidic excipients or microenvironments within a formulation can accelerate its degradation, impacting product shelf-life and efficacy.[3]
-
Manufacturing and Storage: Inadequate control of pH during manufacturing or exposure to acidic conditions during storage can lead to the formation of impurities.[3]
-
Regulatory Compliance: Health authorities, guided by the International Council for Harmonisation (ICH) guidelines, require comprehensive stability data, including forced degradation studies, to identify potential degradation products and validate the stability-indicating nature of analytical methods.
-
Bioavailability: Degradation within the acidic environment of the stomach can potentially impact the amount of active drug available for absorption.
Q3: At what pH is diltiazem most stable in aqueous solutions?
Studies have shown that the hydrolysis rate of the acetate ester in diltiazem is slowest at a pH of approximately 3.5.[7] The degradation rate increases in more strongly acidic (pH < 3) and especially in neutral to basic conditions (pH > 6).[1][7][8]
Q4: Does the degradation of diltiazem's metabolites follow the same pathway?
The primary metabolites of diltiazem include N-desmethyldiltiazem (MA) and desacetyl-diltiazem (M1). While desacetyl-diltiazem is itself a primary degradant, it can be subject to further reactions. The N-desmethyl metabolite (MA) still contains the acetate ester group and is thus also susceptible to acid-catalyzed hydrolysis to form N-desmethyldesacetyl-diltiazem. Researchers should anticipate that metabolites containing the ester linkage will follow a similar hydrolysis pathway.
Core Degradation Pathway Analysis
Mechanism of Acid-Catalyzed Hydrolysis
The degradation of diltiazem to desacetyl-diltiazem is a classic example of specific acid-catalyzed ester hydrolysis. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism.
-
Protonation: The carbonyl oxygen of the ester group is protonated by a hydronium ion (H₃O⁺) from the acidic medium. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the leaving group (the alcohol portion), making it a better leaving group (acetic acid).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating acetic acid, leaving the protonated desacetyl-diltiazem.
-
Deprotonation: The protonated desacetyl-diltiazem is deprotonated by a water molecule to yield the final desacetyl-diltiazem product and regenerate the acid catalyst.
Below is a diagram illustrating this primary degradation pathway.
Caption: Acid-catalyzed hydrolysis of diltiazem.
Troubleshooting Guide for Degradation Studies
This section addresses common issues encountered during the forced degradation analysis of diltiazem.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| More than 25% degradation observed in initial acid stress test (e.g., 0.1M HCl, 80°C, 1 hr). | The stress conditions are too harsh, leading to extensive degradation that may not be representative of real-world stability.[5] | Reduce the severity of the conditions. Try one or more of the following: • Decrease the acid concentration (e.g., to 0.01M HCl). • Lower the temperature (e.g., to 60°C). • Reduce the exposure time.[5] |
| Multiple small, unidentified peaks appear in the chromatogram. | 1. Secondary degradation of the primary degradant (desacetyl-diltiazem). 2. Complex side reactions due to excessively harsh conditions. 3. Impurities present in the starting material or reagents. | 1. Perform a time-course study to monitor the appearance and disappearance of peaks. This can help establish the degradation sequence. 2. Isolate the primary degradant and subject it to the same stress conditions to confirm if it generates the secondary peaks. 3. Always run a "time zero" (unstressed) sample and a blank (reagents only) to identify pre-existing impurities. |
| Poor peak shape (tailing) for diltiazem or desacetyl-diltiazem in HPLC. | Diltiazem and its metabolites are basic compounds containing a tertiary amine. This can lead to strong interactions with residual silanol groups on C18 columns, causing peak tailing. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) to keep the amine protonated.[9] 2. Use a Mobile Phase Modifier: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1-0.2%) to the mobile phase.[5] 3. Select an Appropriate Column: Use an end-capped C18 column or a column specifically designed for basic compounds. |
| Difficulty achieving baseline separation between diltiazem and an impurity. | The chromatographic conditions (mobile phase composition, gradient, column) are not optimized for resolving these specific compounds. | 1. Modify Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[10] 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. They offer different selectivities. 3. Implement a Gradient: A gradient elution can often resolve closely eluting peaks more effectively than an isocratic method.[5] 4. Screen Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. |
| Mass balance is poor (sum of drug and degradants is significantly less than 100%). | 1. A degradant is not being detected by the UV detector at the chosen wavelength. 2. A degradant is non-volatile or highly polar and is not eluting from the HPLC column. 3. The drug or degradant has precipitated out of the solution. | 1. Use a photodiode array (PDA) detector to analyze the peak spectra and ensure an optimal wavelength is used for all components. 2. If using mass spectrometry (MS) detection, check for expected masses in the total ion chromatogram. 3. Ensure the sample remains fully dissolved after neutralization and dilution steps. Check the pH of the final sample solution. |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
This protocol is a starting point and should be adjusted based on the observed degradation rate.
Objective: To generate the primary acid degradation product(s) of diltiazem for analytical method validation.
Materials:
-
Diltiazem HCl reference standard
-
Hydrochloric Acid (HCl), 1M and 0.1M solutions
-
Sodium Hydroxide (NaOH), 1M and 0.1M solutions
-
Volumetric flasks and pipettes
-
Heating block or water bath set to 80°C
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve diltiazem HCl in water or mobile phase diluent to prepare a stock solution of 1 mg/mL.
-
Stress Application:
-
Pipette 5 mL of the stock solution into a 25 mL volumetric flask.
-
Add 5 mL of 0.1M HCl.
-
Place the flask in the heating block at 80°C for 1 hour.[5] Note: This is an aggressive starting condition.
-
-
Cooling and Neutralization:
-
After 1 hour, remove the flask and immediately cool it to room temperature.
-
Carefully neutralize the solution by adding an equivalent amount (approx. 5 mL) of 0.1M NaOH. Check the pH to ensure it is near neutral.
-
-
Final Dilution: Dilute the neutralized solution to the final volume (25 mL) with the mobile phase diluent. This results in a target concentration suitable for HPLC analysis (e.g., 200 µg/mL).
-
Analysis: Inject the stressed sample, a "time zero" (unstressed) sample, and a blank onto the HPLC system.
-
Evaluation: Analyze the chromatogram for the appearance of new peaks and the decrease in the parent drug peak area. Aim for 5-20% degradation. If degradation is too high or too low, adjust the stress conditions as described in the Troubleshooting Guide.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify diltiazem from its acid-degradation products.
| Parameter | Condition | Rationale |
| Column | Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm | A robust, general-purpose C18 column suitable for resolving the parent drug from its more polar degradant.[5] |
| Mobile Phase | A: 0.2% Triethylamine in water, pH adjusted to 3.0 with phosphoric acidB: Acetonitrile | The low pH ensures the analytes are protonated, while TEA acts as a competing base to improve peak shape.[5] |
| Gradient | Time (min) | %B |
| 0 | 20 | |
| 15 | 60 | |
| 17 | 20 | |
| 20 | 20 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | A common wavelength for the detection of diltiazem and its related substances.[4][9] |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL |
Experimental Workflow Diagram
Caption: Workflow for diltiazem forced degradation study.
References
-
Degradation Kinetics of Diltiazem | Request PDF - ResearchGate. Available at: [Link]
-
Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - ResearchGate. Available at: [Link]
-
Stability of Diltiazem in Acid Solution - PubMed. Available at: [Link]
-
Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PubMed Central. Available at: [Link]
-
Chemical structure of diltiazem with the sites of biotransformation and the enzymes catalyzing each reaction indicated by arrows. - ResearchGate. Available at: [Link]
-
Degradation of diltiazem HCl to des-acetyl diltiazem - ResearchGate. Available at: [Link]
-
Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release - Impactfactor. Available at: [Link]
-
Evaluation of a diltiazem cream preparation for estimation of degradation behavior - DergiPark. Available at: [Link]
-
HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Der Pharma Chemica. Available at: [Link]
-
Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - NIH. Available at: [Link]
-
Analysis of diltiazem and its related substances by HPLC and HPLC/MS - ResearchGate. Available at: [Link]
-
Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - PubMed. Available at: [Link]
-
Journal of Pharmaceutical Research Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at: [Link]
-
Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC - NIH. Available at: [Link]
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- 5. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Diltiazem Metabolites
Welcome to the technical support center for the bioanalysis of diltiazem and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot highly sensitive analytical methods for the quantitative determination of diltiazem and its metabolic products in complex biological matrices. As a senior application scientist, I will provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.
Diltiazem, a non-dihydropyridine calcium channel blocker, is widely used for treating hypertension, angina, and certain heart rhythm disorders.[1][2] It undergoes extensive hepatic metabolism, primarily through the cytochrome P450 system (CYP3A4 and CYP2D6), leading to several pharmacologically active and inactive metabolites.[3] The main metabolic pathways include deacetylation, N-demethylation, and O-demethylation.[3][4][5] Key metabolites identified in human plasma and urine include desacetyldiltiazem, N-monodesmethyldiltiazem, and several others.[4][5] Accurate low-level detection of these compounds is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.[6]
This guide will walk you through the critical stages of method development and provide troubleshooting solutions for common challenges encountered when striving for high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 1: Strategic Sample Preparation for Enhanced Sensitivity
The journey to low-level detection begins with a robust and efficient sample preparation strategy. The primary goals are to isolate the analytes of interest from the complex biological matrix, concentrate them, and remove interfering substances that can cause matrix effects, such as ion suppression.[7]
Choosing the Right Extraction Technique
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is a critical decision point.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubilities.[8][9] | Simple, cost-effective, and suitable for a wide range of compounds.[8] | Can be labor-intensive, may require large volumes of organic solvents, and is prone to emulsion formation.[8] | Initial method development, and when dealing with less complex matrices. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent.[6] | High recovery, excellent sample cleanup, potential for automation, and reduced solvent consumption.[6] | Can be more expensive and requires careful method development to select the appropriate sorbent and elution solvents.[6] | Low-level quantification in complex matrices like plasma, where high purity is essential.[10] |
Expert Insight: For diltiazem and its metabolites, which possess both hydrophobic and basic properties, a mixed-mode or reversed-phase SPE sorbent is often the most effective choice.[6] This allows for a more selective extraction, leading to cleaner extracts and reduced matrix effects.
Experimental Protocol: Solid-Phase Extraction (SPE) for Diltiazem and Metabolites from Human Plasma
This protocol provides a starting point for developing a validated SPE method.
Materials:
-
Mixed-mode C18 SPE cartridges
-
Human plasma sample
-
Diltiazem and metabolite analytical standards
-
Diltiazem-d4 (or other suitable stable isotope-labeled internal standard)[11][12]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Deionized water
Step-by-Step Protocol:
-
Internal Standard Spiking: To a 200 µL aliquot of human plasma, add a known concentration of the internal standard (e.g., Diltiazem-d4). The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[11]
-
Sample Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds. This step helps to precipitate proteins and dissociate analytes from plasma proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile in water to remove less polar interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 85:15 v/v 0.1% formic acid in water:acetonitrile).[13] This ensures compatibility with the LC system and good peak shape.
Caption: Solid-Phase Extraction Workflow for Diltiazem.
Section 2: Optimizing LC-MS/MS Parameters for Maximum Signal
Fine-tuning your Liquid Chromatography and Mass Spectrometry parameters is paramount for achieving the desired sensitivity.
Chromatographic Separation
Good chromatographic separation is crucial to minimize ion suppression from co-eluting matrix components.[7]
Key Considerations:
-
Column Chemistry: A C18 column is a common and effective choice for the separation of diltiazem and its metabolites.[2][13]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[2][13][14] The use of volatile additives like formic acid or ammonium acetate helps to improve ionization efficiency.
-
Gradient Elution: A gradient elution program allows for better separation of analytes with different polarities and can help to elute matrix components separately from the analytes of interest.
-
Flow Rate: Lower flow rates, often achieved with smaller internal diameter columns, can enhance ionization efficiency and thus sensitivity.
Mass Spectrometry Detection
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[14]
Parameter Optimization:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for diltiazem and its metabolites.[13]
-
MRM Transitions: Optimize the precursor ion to product ion transitions for each analyte and the internal standard. This involves infusing a standard solution of each compound directly into the mass spectrometer and identifying the most intense and stable transitions.
-
Source Parameters: Fine-tune source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific analytes.
Typical MRM Transitions for Diltiazem and Key Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diltiazem | 415.2 | 178.1 |
| N-desmethyldiltiazem | 401.2 | 178.1 |
| Desacetyldiltiazem | 373.2 | 178.1 |
| Diltiazem-d4 (IS) | 419.2 | 182.1 |
Note: These values are illustrative and should be optimized on your specific instrument.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the low-level detection of diltiazem metabolites.
Frequently Asked Questions (FAQs)
Q1: I am observing low signal intensity for my analytes. What are the possible causes and solutions?
A1: Low signal intensity is a common challenge. Here's a systematic approach to troubleshooting:
-
Sample Preparation:
-
Poor Recovery: Your extraction efficiency may be low. Re-evaluate your SPE or LLE protocol. Ensure the pH of your sample and wash/elution solvents are optimized for your analytes.
-
Analyte Degradation: Diltiazem and its metabolites can be unstable.[15] Ensure samples are processed promptly and stored at appropriate temperatures.
-
-
Chromatography:
-
Mass Spectrometry:
-
Suboptimal Source Conditions: Re-optimize your ESI source parameters (voltage, temperature, gas flows).[19]
-
Ion Suppression: This is a major cause of low signal.[7][20] Co-eluting matrix components can interfere with the ionization of your analytes.[7] To diagnose this, perform a post-column infusion experiment. To mitigate ion suppression, improve your sample cleanup, adjust your chromatography to separate the analytes from the interfering compounds, or dilute your sample.[10]
-
Caption: Troubleshooting Low Signal Intensity.
Q2: My chromatographic peaks are tailing, especially for the more basic metabolites. How can I improve peak shape?
A2: Peak tailing for basic compounds is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[18]
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (e.g., using 0.1% formic acid, pH ~2.7) to keep your basic analytes protonated. This minimizes interactions with silanol groups.
-
Column Choice: Consider using a column with end-capping or a hybrid particle technology that has fewer exposed silanol groups.
-
Mobile Phase Additives: The use of a buffer, such as ammonium formate, can help to mask the silanol groups and improve peak shape.[17]
Q3: I suspect matrix effects are impacting my results. How can I confirm and quantify this?
A3: The "gold standard" for quantifying matrix effects is the post-extraction spiking method.[21]
Procedure:
-
Extract a blank matrix sample (e.g., plasma with no analytes).
-
Spike the extracted blank matrix with a known concentration of your analytes and internal standard.
-
Prepare a neat solution of the analytes and internal standard at the same concentration in the reconstitution solvent.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution)
-
Interpretation:
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: No significant matrix effect.
The FDA guidance on bioanalytical method validation provides further details on assessing matrix effects.[22]
Q4: Why is a stable isotope-labeled internal standard so important for low-level detection?
A4: A stable isotope-labeled (SIL) internal standard, such as Diltiazem-d4, is nearly identical in its physicochemical properties to the unlabeled analyte.[11] This means it behaves similarly during:
-
Extraction: It will have a similar recovery to the analyte.
-
Chromatography: It will co-elute with the analyte.
-
Ionization: It will experience the same degree of ion suppression or enhancement.
By tracking the signal of the SIL-IS, you can accurately correct for variations in these processes, which is crucial for the precision and accuracy required for low-level quantification.[11][12]
This technical guide provides a comprehensive framework for enhancing the sensitivity of your methods for detecting diltiazem and its metabolites. By understanding the principles behind each step and systematically troubleshooting any issues that arise, you can develop robust and reliable bioanalytical assays.
References
- A Comparative Guide to Internal Standards for Diltiazem Analysis: Diltiazem-d4 and its Alternatives. Benchchem.
- High sensitive and high throughput analysis of diltiazem metabolites using LC/TOF-MS. YMC.
- diltiazem hydrochloride for injection Clinical Pharmacology. Pfizer Medical - US.
- Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
- Diltiazem. StatPearls - NCBI Bookshelf - NIH.
- An In-depth Review of Diltiazem's Pharmacokinetics and Pharmacodynamics. Benchchem.
- Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry - ACS Publications.
- Solid-Phase Extraction of N-Desmethyl Diltiazem from Urine: Application Notes and Protocols. Benchchem.
- HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar.
- Performance of Diltiazem-d4 as an Internal Standard in Bioanalytical Applications: A Comparative Guide. Benchchem.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems. Scilit.
- Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. ResearchGate.
- Solvent Extraction Techniques. Organomation.
- Liquid–liquid extraction. Wikipedia.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences & Research.
- Contains Nonbinding Recommendations - Draft Guidance on Diltiazem Hydrochloride. accessdata.fda.gov.
- Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Studies on the metabolism of diltiazem in man. PubMed.
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.
- HPLC: What to do in case of peaks being too broad?. Lösungsfabrik.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube.
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- 5. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Pharmacological Potency of Diltiazem and Its Metabolites
This guide provides an in-depth comparison of the pharmacological potency of the non-dihydropyridine calcium channel blocker, diltiazem, and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to offer a clear perspective on the structure-activity relationships and clinical implications of diltiazem metabolism.
Introduction: Diltiazem's Clinical Significance and Metabolic Fate
Diltiazem is a cornerstone in the management of various cardiovascular disorders, including hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced heart rate.[1][3][] However, diltiazem undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][3][5] This metabolic process generates a series of metabolites, some of which retain significant pharmacological activity and contribute to the overall therapeutic and potential toxic effects of the parent drug. Understanding the comparative potency of these metabolites is therefore crucial for a comprehensive assessment of diltiazem's clinical pharmacology.
The Metabolic Pathway of Diltiazem
Diltiazem is primarily metabolized through N-demethylation and deacetylation, giving rise to several key metabolites. The major metabolic pathways are illustrated in the diagram below. The primary active metabolites include N-desmethyldiltiazem (also referred to as N-monodesmethyldiltiazem or MA) and desacetyldiltiazem (M1).[3][5] Further metabolism leads to the formation of other metabolites such as desacetyl N-desmethyldiltiazem (M2), O-desmethyl desacetyldiltiazem (M4), and desacetyl-N,O-didesmethyl-diltiazem (M6).[6]
Caption: A generalized workflow for the in vivo assessment of cardiovascular drug potency.
Causality Behind Experimental Choices:
-
Anesthetized Model: Allows for the direct measurement of cardiovascular parameters without the confounding influences of consciousness and reflex responses.
-
Intravenous Administration: Ensures precise dosing and rapid delivery of the compound to the systemic circulation.
-
Key Parameters Measured:
-
Coronary Blood Flow: Directly assesses the vasodilatory effect on the coronary arteries.
-
Blood Pressure and Heart Rate: Provides information on the systemic hemodynamic effects.
-
Left Ventricular dP/dtmax: An index of myocardial contractility, used to assess inotropic effects.
-
In Vitro Isolated Tissue Bath Experiments
In vitro studies using isolated tissues, such as vascular rings, provide a more controlled environment to study the direct effects of drugs on smooth muscle contractility.
Experimental Protocol:
-
Tissue Preparation: A segment of a blood vessel (e.g., rat aorta) is carefully dissected and cut into rings.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
Tension Recording: The rings are connected to a force transducer to record changes in isometric tension.
-
Pre-contraction: The vascular rings are contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Drug Addition: Cumulative concentrations of diltiazem or its metabolites are added to the bath.
-
Data Analysis: The relaxation response is measured, and concentration-response curves are constructed to determine the EC50 (the concentration that produces 50% of the maximal response), a measure of potency.
Trustworthiness of the Protocol: This self-validating system allows for the direct comparison of the potencies of different compounds under identical experimental conditions, minimizing biological variability.
Clinical Implications and Conclusion
The finding that diltiazem's metabolites, particularly desacetyldiltiazem (M1), possess significant pharmacological activity has important clinical implications. The accumulation of these metabolites, especially during long-term therapy or in patients with impaired metabolism, can contribute to the overall therapeutic effect and potentially to adverse drug reactions. [7][8]For instance, individuals who are poor metabolizers via the CYP2D6 pathway may have higher plasma concentrations of certain active metabolites. [7] In conclusion, while diltiazem is the most potent calcium channel blocker in its class, its metabolites are not inert. A thorough understanding of their comparative potencies is essential for optimizing therapeutic strategies and ensuring patient safety. This guide provides a foundational understanding of these complex pharmacological relationships, supported by robust experimental evidence.
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Trivedi, A. & Gabr, M. (2023). Diltiazem. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
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Yabana, H., Nagao, T., & Sato, M. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. Journal of Cardiovascular Pharmacology, 7(1), 152-157. Available from: [Link]
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Monden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 323-332. Available from: [Link]
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Yeung, P. K., Mosher, S. J., Pollak, P. T., & Vair, D. (1998). Pharmacokinetics and hypotensive effect of diltiazem in rabbits: comparison of diltiazem with its major metabolites. Journal of Pharmacy and Pharmacology, 50(10), 1125-1131. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for Diltiazem Metabolite Quantification
Introduction: The Analytical Imperative in Diltiazem Development
Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone therapy for hypertension and angina.[1] Its clinical efficacy and safety are not solely dependent on the parent drug but are also influenced by its pharmacologically active metabolites. The primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation, producing key metabolites such as N-monodemethyl-diltiazem (MA), deacetyl-diltiazem (M1), and deacetyl-N-monodemethyl-diltiazem (M2).[2][3][4] Accurate quantification of these compounds in biological matrices is critical throughout the drug development lifecycle, from preclinical toxicokinetic (TK) studies to all phases of clinical trials.[5]
Historically, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection served as a robust workhorse for these analyses. However, the demand for higher sensitivity and specificity, especially for low-concentration metabolites in complex matrices like plasma, has driven a widespread migration to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technological transition necessitates a critical, often overlooked, process: cross-validation .
This guide provides an in-depth comparison of these two analytical platforms and presents a framework for their cross-validation, grounded in the principles of the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7][8] The objective is to ensure the continuity and integrity of bioanalytical data when a method is updated or transferred, a cornerstone of regulatory confidence.[5][9]
Comparing the Titans: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is a decision between fundamentally different detection principles. Understanding this difference is key to appreciating the rationale for cross-validation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique identifies and quantifies compounds based on their ability to absorb light at a specific wavelength. It is reliable and cost-effective for high-concentration analytes. Its Achilles' heel, however, is specificity . If a metabolite and an endogenous matrix component co-elute (exit the chromatography column at the same time) and both absorb light at the detection wavelength, the instrument cannot distinguish them, leading to potential overestimation.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method adds a mass spectrometer as the detector, which identifies compounds based on a highly specific and intrinsic property: their mass-to-charge ratio (m/z).[10] In tandem MS, a precursor ion (the molecule of interest) is selected, fragmented, and a specific product ion is monitored. This "fingerprint" transition provides exceptional selectivity and sensitivity, allowing for the detection of analytes at picogram levels even in complex biological fluids.[11][12] This makes it the gold standard for metabolite quantification.[11]
The following diagram illustrates the fundamental difference in selectivity between the two detectors.
Caption: Fundamental difference in HPLC-UV vs. LC-MS/MS detection principles.
The 'Why' of Cross-Validation: Ensuring Data Congruency
Cross-validation is the formal process of demonstrating that two different analytical methods provide comparable results for the same analyte. According to the ICH M10 guideline, it is required when data are being compared across different methods.[6][13]
Causality Behind the Requirement: Imagine a long-term clinical trial where early samples were analyzed using an established HPLC-UV method. Midway through, the lab upgrades to a more sensitive LC-MS/MS method. Without cross-validation, any observed shift in metabolite concentrations could be misinterpreted as a physiological effect of the drug, when it may simply be an artifact of using a different, more specific analytical method. Cross-validation bridges this gap, ensuring that the data, regardless of the method used, tells a consistent and reliable story.
Experimental Design for Diltiazem Metabolite Cross-Validation
This section outlines a practical, step-by-step protocol for cross-validating an existing HPLC-UV method with a new, more sensitive LC-MS/MS method for diltiazem and its primary metabolites (M1, M2, MA) in human plasma.
Foundational Step: Independent Method Validation
Before cross-validation can begin, both the legacy HPLC-UV method and the new LC-MS/MS method must be fully validated (or at least partially validated for the new method, if it's a modification) according to ICH M10 criteria.[7] This ensures each method is independently reliable, accurate, and precise.
Cross-Validation Protocol
The core of the experiment involves analyzing the same set of quality control (QC) samples with both methods and comparing the outcomes.
Step 1: Preparation of QC Samples
-
Prepare QC samples in the relevant biological matrix (e.g., human plasma) by spiking with known concentrations of diltiazem, M1, M2, and MA.
-
Concentrations should span the calibration range of both methods, typically at low (LQC), medium (MQC), and high (HQC) levels. Prepare at least six replicates at each level.
Step 2: Analysis with Both Methods
-
Analyze one set of the QC replicates (LQC, MQC, HQC) using the fully validated HPLC-UV method within a single analytical run.
-
Analyze the second set of identical QC replicates using the validated LC-MS/MS method, also within a single run.
Step 3: Data Evaluation and Acceptance Criteria
-
Calculate the mean concentration and accuracy (% bias) for each QC level from both methods.
-
The acceptance criterion, as recommended by regulatory guidelines, is that the mean concentration obtained by the two methods should be within ±20% of each other.[13]
The workflow for this process is visualized below.
Caption: Bioanalytical method cross-validation workflow.
Comparative Performance Data: A Head-to-Head Look
The following table summarizes typical validation parameters for the analysis of diltiazem metabolites, derived from published methods. This data illustrates the quantitative differences that drive the need for LC-MS/MS.
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Lower Limit of Quantification (LLOQ) | ~0.25 - 0.5 µg/mL[14] | ~0.24 ng/mL[15] | Mass spectrometry is orders of magnitude more sensitive than UV absorbance, crucial for low-level metabolite detection.[10][11] |
| Linearity Range | 0.5 - 15 µg/mL[14] | 0.24 - 320 ng/mL[15] | The higher sensitivity of LC-MS/MS allows for a wider dynamic range, especially at the lower end. |
| Selectivity | Moderate; susceptible to co-eluting interferences. | High; distinguishes analytes by mass-to-charge ratio. | The MS detector provides a "mass fingerprint" that is unique to the analyte, minimizing interference from matrix components.[10] |
| Matrix Effect | Not applicable (less prone) | Must be evaluated; can cause ion suppression or enhancement. | The ionization process in the MS source can be affected by co-eluting compounds from the biological matrix, potentially impacting accuracy.[16] |
| Precision (%RSD) | < 15% | < 10%[15] | Both methods can achieve high precision, but LC-MS/MS often demonstrates tighter control due to better signal-to-noise at low concentrations. |
| Accuracy (%Bias) | 85-115% | 90-110%[15] | Both methods must meet stringent accuracy criteria, but LC-MS/MS accuracy is less likely to be compromised by interferences. |
| Run Time | ~10-15 min | ~2-5 min[15] | Modern UPLC systems coupled with MS detectors allow for much faster gradient separations without sacrificing resolution.[12] |
Detailed Experimental Methodologies
To provide actionable context, below are representative protocols for both techniques.
Protocol: HPLC-UV Method for Diltiazem and Desacetyl Diltiazem
-
Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma, add 1 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL onto the HPLC system.
-
-
Chromatographic Conditions (adapted from literature[14]):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 65:35 (v/v) mixture of 0.1 M sodium acetate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Column Temperature: 35°C.
-
Protocol: LC-MS/MS Method for Diltiazem and Metabolites
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of plasma, add internal standard solution.
-
Add 1.5 mL of methyl-t-butyl ether (MTBE).[15]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 500 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions (adapted from literature[15][17]):
-
Column: UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).[15]
-
Mobile Phase: Isocratic elution with 25:75 (v/v) 10 mM ammonium acetate buffer and acetonitrile.[15]
-
Flow Rate: 0.2 mL/min.[15]
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Diltiazem: m/z 415 → 178
-
N-desmethyldiltiazem (MA): m/z 401 → 178
-
O-desacetyldiltiazem (M1): m/z 373 → 178
-
-
Conclusion: A Commitment to Data Integrity
The transition from HPLC-UV to LC-MS/MS for the analysis of diltiazem metabolites represents a significant technological advancement, offering superior sensitivity and specificity. However, this progress must be managed with scientific rigor. Cross-validation is not a mere formality; it is a mandatory process that underpins the reliability and continuity of bioanalytical data across the lifespan of a drug development program. By demonstrating congruency between an older and a newer method, researchers ensure that regulatory decisions are based on a consistent, validated, and trustworthy dataset. Adherence to the principles outlined in the ICH M10 guideline is the only way to guarantee this standard of quality.
References
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Title: ICH M10 Bioanalytical Method Validation. Source: Bioanalysis Zone. URL: [Link]
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Title: Bioanalytical Method Validation and Study Sample Analysis M10. Source: International Council for Harmonisation (ICH). URL: [Link]
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Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
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Title: ICH M10 bioanalytical method validation: the importance of good guidance. Source: Bioanalysis Zone. URL: [Link]
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Title: Studies on the metabolism of diltiazem in man. Source: PubMed. URL: [Link]
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Title: Diltiazem - StatPearls. Source: NCBI Bookshelf. URL: [Link]
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Title: Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. Source: Semantic Scholar. URL: [Link]
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Title: Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Source: PubMed. URL: [Link]
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Title: Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. Source: ResearchGate. URL: [Link]
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Title: Sensitive Quantification of Drug Metabolites Using LC-MS. Source: Technology Networks. URL: [Link]
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Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Source: ResearchGate. URL: [Link]
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Title: HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Source: Chromservis. URL: [Link]
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Title: Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Source: ResearchGate. URL: [Link]
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Title: Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Source: PubMed. URL: [Link]
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Title: High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Source: PubMed. URL: [Link]
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Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
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Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]
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Title: Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Source: American Pharmaceutical Review. URL: [Link]
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Title: Liquid Chromatography-HPLC, UHPLC and LC-MS. Source: Creative Proteomics. URL: [https://www.creative-proteomics.com/services/liquid-chromatography-hplc-uhplc-and-lc-ms.htm]([Link] proteomics.com/services/liquid-chromatography-hplc-uhplc-and-lc-ms.htm)
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Title: Development and validation of a high throughput and robust LC–MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Source: ResearchGate. URL: [Link]
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Title: High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Source: PubMed. URL: [Link]
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Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Source: National Institutes of Health (NIH). URL: [Link]
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Title: HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Source: Der Pharma Chemica. URL: [Link]
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A Guide to Inter-Laboratory Validation for the Analysis of Diltiazem and its Metabolites
This guide provides a comprehensive framework for conducting a robust inter-laboratory validation of an analytical method for diltiazem and its primary metabolites. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible bioanalytical data. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design to ensure data integrity across different testing facilities.
The accurate quantification of diltiazem and its active metabolites is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. An analytical method, even if validated in a single laboratory, may exhibit variability when transferred to another. An inter-laboratory validation study is the ultimate test of a method's ruggedness and ensures that the data generated is consistent and reliable, regardless of the testing site.
The Scientific Imperative for Inter-Laboratory Validation
Before embarking on a multi-site study, it is essential to have a fully validated analytical method within the originating laboratory. This initial validation establishes the method's performance characteristics under controlled conditions. The subsequent inter-laboratory validation aims to demonstrate the method's reproducibility when subjected to the inherent variabilities of different laboratories, such as different analysts, equipment, and reagent sources.
This process is a cornerstone of good scientific practice and is guided by principles outlined in regulatory documents such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline[1][2]. The objective is to ensure that the method is transferable and that the data from different sites can be confidently compared and combined.
Diltiazem undergoes extensive metabolism, primarily through deacetylation and N-demethylation, resulting in several active metabolites[3][4]. The major metabolites of interest in human plasma are N-monodesmethyl-diltiazem (MA), deacetyl-diltiazem (M1), and deacetyl-N-monodemethyl-diltiazem (M2)[3][5][6]. A robust analytical method must be able to accurately and precisely quantify the parent drug and these key metabolites simultaneously.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on a well-defined protocol that is shared with and strictly adhered to by all participating laboratories. This protocol should detail every aspect of the study, from sample preparation to data analysis and reporting.
Workflow for Inter-Laboratory Validation
Caption: Workflow of an inter-laboratory validation study.
Key components of the study design include:
-
Selection of Laboratories: Choose a minimum of two additional laboratories with comparable instrumentation (e.g., LC-MS/MS systems) and expertise.
-
Standardized Materials: The originating laboratory should prepare and distribute a single lot of quality control (QC) samples and calibration standards to all participating sites. This minimizes variability arising from different stock solutions.
-
Blinding: The QC samples should be blinded to the analysts in the participating laboratories to ensure an unbiased assessment of the method's performance.
-
Detailed Protocol: Provide a comprehensive analytical procedure, including all steps from sample receipt and storage to data processing and acceptance criteria.
Core Validation Parameters and Acceptance Criteria
The inter-laboratory validation will focus on assessing the precision and accuracy of the method across the different sites. The acceptance criteria should be based on established regulatory guidelines[1][2][7][8].
| Parameter | Purpose | Acceptance Criteria (for LC-MS/MS) |
| Inter-Laboratory Precision | To assess the closeness of agreement between results obtained in different laboratories. | The coefficient of variation (CV) should not exceed 15% for all QC levels (LLOQ, LQC, MQC, HQC). For the LLOQ, a CV of up to 20% is acceptable. |
| Inter-Laboratory Accuracy | To determine the agreement between the mean measured concentration and the nominal concentration across all laboratories. | The mean accuracy at each QC level should be within ±15% of the nominal value. For the LLOQ, it should be within ±20%. |
| Selectivity | To ensure that the method can differentiate and quantify the analytes in the presence of other components in the matrix. | No significant interfering peaks should be observed at the retention times of the analytes in blank plasma samples. |
| Linearity and Range | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
Table 1: Key Validation Parameters and Acceptance Criteria for Inter-Laboratory Validation.
Experimental Protocol: LC-MS/MS Analysis of Diltiazem and Metabolites in Human Plasma
This protocol describes a validated method suitable for inter-laboratory transfer. LC-MS/MS is the preferred technique due to its high sensitivity and selectivity[9][10].
4.1. Materials and Reagents
-
Diltiazem, N-monodesmethyl-diltiazem, deacetyl-diltiazem, and deacetyl-N-monodemethyl-diltiazem reference standards.
-
Stable isotope-labeled internal standard (e.g., Diltiazem-d4).
-
HPLC-grade acetonitrile and methanol.
-
Formic acid.
-
Human plasma (K2EDTA).
4.2. Sample Preparation (Protein Precipitation)
-
Label all sample tubes clearly.
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4.3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to resolve all analytes and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized beforehand.
Logical Flow of the Analytical Method
Caption: Step-by-step analytical workflow.
Data Analysis and Interpretation
Each participating laboratory will analyze the blinded QC samples in triplicate on three separate days to assess both intra- and inter-day precision and accuracy. The results from all laboratories should be compiled by a central coordinator for a combined statistical analysis.
The inter-laboratory precision (reproducibility) is calculated by determining the overall percentage coefficient of variation (%CV) for each QC level across all participating laboratories. Similarly, the inter-laboratory accuracy is determined by comparing the overall mean concentration to the nominal concentration.
Example Inter-Laboratory Validation Data Summary
| Analyte | QC Level (ng/mL) | Lab 1 Mean (ng/mL) | Lab 2 Mean (ng/mL) | Lab 3 Mean (ng/mL) | Overall Mean (ng/mL) | Overall Accuracy (%) | Overall Precision (%CV) |
| Diltiazem | 5 (LLOQ) | 4.85 | 5.15 | 4.90 | 4.97 | 99.4 | 8.5 |
| 15 (LQC) | 14.75 | 15.30 | 15.10 | 15.05 | 100.3 | 6.2 | |
| 150 (MQC) | 155.2 | 148.5 | 151.8 | 151.8 | 101.2 | 5.1 | |
| 400 (HQC) | 395.0 | 410.5 | 402.3 | 402.6 | 100.7 | 4.7 | |
| N-monodesmethyl-diltiazem | 2.5 (LLOQ) | 2.65 | 2.40 | 2.55 | 2.53 | 101.2 | 9.8 |
| 7.5 (LQC) | 7.80 | 7.35 | 7.60 | 7.58 | 101.1 | 7.1 | |
| 75 (MQC) | 72.9 | 76.8 | 74.5 | 74.7 | 99.6 | 6.5 | |
| 200 (HQC) | 205.1 | 196.4 | 201.2 | 200.9 | 100.5 | 5.9 |
Table 2: Hypothetical data summary from a three-laboratory validation study. The results demonstrate acceptable inter-laboratory accuracy and precision.
If the results from all laboratories meet the pre-defined acceptance criteria, the analytical method is considered robust and reproducible. Any significant deviations should be thoroughly investigated to identify the root cause, which could range from analyst error to instrument malfunction.
Conclusion
An inter-laboratory validation is a critical exercise to establish the transferability and ruggedness of a bioanalytical method. By demonstrating consistent performance across multiple laboratories, researchers can have a high degree of confidence in the data generated, which is fundamental for making informed decisions in drug development. This guide provides a comprehensive framework for designing and executing such a study for diltiazem and its metabolites, emphasizing scientific rigor and adherence to regulatory standards.
References
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1][8]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][2]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][7]
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Sugawara, Y., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24–32. Retrieved from [Link][3]
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Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 877(8-9), 791-798. Retrieved from [Link][9]
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Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 969-979. Retrieved from [Link][10]
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Herman, R. J., & Elsohly, M. A. (2008). Nonlinear calibrations on the assay of dilitiazem and two of its metabolites from plasma samples by means of liquid chromatography and ESI/MS(2) detection: application to a bioequivalence study. Biomedical Chromatography, 22(3), 289-297. Retrieved from [Link][11]
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A Senior Application Scientist's Guide to Linearity and Range Assessment for the O-Desacetyl-N-desmethyl Diltiazem Bioanalytical Assay
Welcome to a detailed guide on establishing and validating the linearity and analytical range for the bioanalytical assay of O-Desacetyl-N-desmethyl Diltiazem. As a key metabolite of Diltiazem, a widely used calcium channel blocker, its accurate quantification in biological matrices like human plasma is critical for comprehensive pharmacokinetic and toxicokinetic studies.[1][2] This document moves beyond a simple checklist of procedures to provide a foundational understanding of the principles, regulatory expectations, and practical execution of these crucial validation parameters.
Our focus is on building a robust, self-validating methodology that ensures data integrity and withstands scientific and regulatory scrutiny. Every step is grounded in established principles of bioanalysis, supported by authoritative guidelines from leading regulatory bodies.
Part 1: The Theoretical Framework: The "Why" Behind Linearity and Range
Before embarking on experimental work, it is paramount to understand the conceptual underpinnings of linearity and range. This knowledge transforms the validation process from a rote exercise into an informed scientific investigation.
Defining Linearity and Range
In the context of a bioanalytical method, linearity describes the ability of the assay to produce test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
The boundaries of this range are defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest.[4]
Regulatory Imperatives: Adherence to Global Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines on bioanalytical method validation.[5][6] These documents are not merely suggestions but form the basis for regulatory submission and approval. Adherence to these guidelines is mandatory for data to be considered reliable and acceptable for drug development and registration.[4]
A key requirement is the use of a calibration curve to establish the concentration-response relationship.[6] The simplest and most desirable model is a linear one. However, the guidelines acknowledge that some analytical techniques, such as ligand-binding assays, may exhibit non-linear relationships.[6] For chromatographic methods like LC-MS/MS, a linear model is generally expected.
Choosing the Right Regression Model: A Decision Guided by Data
While a simple linear regression (y = mx + c) is often the starting point, it is not universally appropriate. Bioanalytical data, especially over a wide dynamic range, often exhibit heteroscedasticity—where the variance of the data points increases with concentration.[7][8] An unweighted linear regression gives equal importance to every point on the curve. This can lead to significant inaccuracies at the lower end of the range, including the LLOQ, as the high-concentration points disproportionately influence the fit.[9]
To counteract this, weighted linear regression is frequently employed. Weighting factors, such as 1/x or 1/x², give less weight to the higher concentration standards, resulting in a more accurate fit at the lower concentrations.[7][10] The choice of the weighting factor should be justified and is best determined by examining the residual plots. A random distribution of residuals around the x-axis indicates a good fit.[11][12]
In some cases, a quadratic model (y = ax² + bx + c) may better describe the data, particularly if detector saturation or other non-linear phenomena occur at high concentrations.[13] However, the use of non-linear models requires strong justification and may invite closer regulatory scrutiny.[13]
Part 2: Experimental Design and Protocol
A well-designed experiment is the cornerstone of successful validation. The following protocol provides a step-by-step guide to assessing the linearity and range for this compound.
Materials and Reagents
-
Analyte: this compound reference standard.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3) is highly recommended to compensate for matrix effects and variability in extraction and injection.[13] If a SIL-IS is unavailable, a structural analog can be used, but this requires more rigorous validation of matrix effects.
-
Blank Matrix: Human plasma (or the relevant biological matrix) free of the analyte and any interfering substances.
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid or ammonium acetate for mobile phase modification.
Experimental Workflow Diagram
Caption: Overall workflow for linearity assessment.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Accurately weigh the reference standards of this compound and the IS.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare primary stock solutions (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solutions to create a series of working solutions at various concentrations. These will be used to spike the blank matrix.
-
-
Preparation of Calibration Curve (CC) Standards:
-
A calibration curve should consist of a blank sample (matrix processed without IS), a zero sample (matrix processed with IS), and at least six to eight non-zero concentration levels.[4]
-
Spike the blank biological matrix with the working solutions to achieve the desired concentrations. For example, for a range of 1 ng/mL to 1000 ng/mL, the points could be 1, 2, 5, 20, 100, 400, 800, and 1000 ng/mL.
-
The lowest concentration will be the prospective LLOQ.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples by spiking blank matrix at a minimum of four concentration levels:
-
LLOQ: At the lowest point of the range.
-
Low QC (LQC): Within 3 times the LLOQ.
-
Medium QC (MQC): Near the geometric mean of the range.
-
High QC (HQC): At approximately 75-85% of the ULOQ.
-
-
-
Sample Extraction and LC-MS/MS Analysis:
-
Develop and optimize an extraction method (e.g., liquid-liquid extraction, solid-phase extraction, or protein precipitation) to isolate the analyte and IS from the matrix.
-
Establish LC-MS/MS conditions (column, mobile phase, gradient, flow rate, and mass spectrometer parameters) to achieve adequate separation and sensitivity. Published methods for diltiazem and its metabolites can serve as a starting point.[14][15]
-
Analyze the samples in a defined sequence: blank, zero standard, CC standards from low to high concentration, followed by QC samples. This helps in assessing carryover.
-
Part 3: Data Analysis, Acceptance Criteria, and Troubleshooting
Rigorous data analysis is essential to validate the linearity and range of the assay.
Data Analysis Workflow
Caption: Decision workflow for selecting a regression model.
Acceptance Criteria
The following table summarizes the typical acceptance criteria for linearity and range based on FDA and EMA guidelines.[4][5][6]
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 75% of the non-zero calibrators must be within ±15% of their nominal values (±20% at the LLOQ). |
| Correlation Coefficient (r) | Should be ≥ 0.99. While a high r-value is necessary, it is not sufficient on its own to prove linearity. |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. The choice of model and any weighting must be justified. |
| Range | The range is defined by the LLOQ and ULOQ, which must meet the specified accuracy and precision requirements. |
Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-calculated Conc. (ng/mL) | % Accuracy |
| 1.0 (LLOQ) | 0.012 | 1.1 | 110.0% |
| 2.0 | 0.023 | 2.1 | 105.0% |
| 5.0 | 0.054 | 4.9 | 98.0% |
| 20.0 | 0.215 | 20.5 | 102.5% |
| 100.0 | 1.050 | 99.8 | 99.8% |
| 400.0 | 4.230 | 401.5 | 100.4% |
| 800.0 | 8.350 | 795.2 | 99.4% |
| 1000.0 (ULOQ) | 10.520 | 1001.9 | 100.2% |
Troubleshooting Common Linearity Issues
Non-linearity can arise from various sources. A systematic approach is key to identifying and resolving the root cause.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.[13][16]
-
Solution: Dilute the high-concentration samples or reduce the injection volume. If the ULOQ needs to be high, consider using a less abundant MRM transition for the upper part of the curve.[13]
-
-
Matrix Effects: Ion suppression or enhancement can affect the analyte's signal, particularly if a non-ideal internal standard is used.[16]
-
Solution: Use a stable isotope-labeled internal standard. Optimize the chromatographic separation to move the analyte away from interfering matrix components.
-
-
Poor Sample Preparation: Inconsistent extraction recovery across the concentration range can lead to non-linearity.
-
Solution: Re-validate the extraction procedure, ensuring it is robust and reproducible.
-
-
Analyte Instability: If the analyte degrades in the matrix or after extraction, the response at lower concentrations may be disproportionately affected.
-
Solution: Perform thorough stability assessments (e.g., bench-top, freeze-thaw, and autosampler stability).[4]
-
Conclusion
Establishing the linearity and analytical range is a foundational element of any quantitative bioanalytical method. For this compound, a successful validation hinges on a deep understanding of regulatory requirements, careful experimental design, and a data-driven approach to selecting the appropriate regression model. By explaining the causality behind each step and grounding the protocol in authoritative guidelines, this guide provides researchers with the tools to develop a robust, reliable, and compliant assay ready for application in pivotal drug development studies.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Kovacevic, I., et al. (2015). Statistical approach for selection of regression model during validation of bioanalytical method. Macedonian Pharmaceutical Bulletin, 61(1), 37-45. [Link]
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Li, W., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 26(9), 1047-1057. [Link]
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A Comparative Guide to the Quantitative Analysis of O-Desacetyl-N-desmethyl Diltiazem: Accuracy and Precision
In the landscape of pharmaceutical research and clinical drug monitoring, the precise and accurate quantification of drug metabolites is paramount. O-Desacetyl-N-desmethyl diltiazem, a significant metabolite of the widely prescribed calcium channel blocker diltiazem, serves as a crucial analyte in pharmacokinetic and bioequivalence studies.[1][2][3] This guide provides an in-depth comparison of the predominant analytical methodologies for its quantification, focusing on the critical performance metrics of accuracy and precision. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select and implement the most appropriate analytical strategy for their specific needs. All discussed methodologies are grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11]
The Analytical Imperative: Why Metabolite Quantification Matters
Diltiazem undergoes extensive first-pass metabolism, leading to the formation of several metabolites, including this compound.[1][12] The concentrations of these metabolites in biological matrices like plasma provide a window into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13] Consequently, the reliability of pharmacokinetic data hinges on the bioanalytical method's ability to deliver accurate and precise measurements, often at very low concentrations.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prevalent techniques for the quantification of diltiazem and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It separates the analyte of interest from other components in a sample based on its physicochemical properties as it passes through a chromatographic column. Detection is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[16][17] After chromatographic separation, the analyte is ionized and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification.[16][18]
Performance Metrics: A Data-Driven Comparison
The choice of an analytical method is dictated by its validation parameters. The following table summarizes typical performance data for the quantification of diltiazem and its metabolites using HPLC-UV and LC-MS/MS, compiled from various validated methods.
| Parameter | HPLC-UV | LC-MS/MS | Significance & Causality |
| Limit of Quantification (LOQ) | ~3-50 ng/mL[15][19] | ~0.15-0.24 ng/mL[16][18][20] | LC-MS/MS is significantly more sensitive. This is because mass spectrometry detects specific mass-to-charge ratios, filtering out background noise far more effectively than the general absorbance measurement of UV detection. This is critical for pharmacokinetic studies where metabolite concentrations can be very low. |
| Linearity (r²) | >0.998[19] | >0.996[21] | Both methods demonstrate excellent linearity. This indicates a direct and predictable relationship between analyte concentration and instrument response over a defined range, which is fundamental for accurate quantification. |
| Accuracy (% Bias) | Within ±15% | Within ±10%[16][18] | LC-MS/MS often provides slightly better accuracy. The superior selectivity of tandem mass spectrometry reduces the risk of co-eluting matrix components interfering with the analyte signal, which can lead to over- or under-estimation in HPLC-UV methods. |
| Precision (% RSD) | <15%[15] | <10%[16][18] | LC-MS/MS generally offers higher precision. The highly controlled and specific nature of multiple reaction monitoring (MRM) in LC-MS/MS leads to less variability between measurements compared to HPLC-UV. |
| Selectivity | Moderate | High | LC-MS/MS is inherently more selective. HPLC-UV relies on chromatographic separation alone. In contrast, LC-MS/MS adds a second dimension of separation based on mass, allowing it to distinguish between compounds with similar retention times but different masses, which is common in complex biological matrices. |
| Run Time | ~10-15 minutes[15] | ~2-4 minutes[16][18][20] | LC-MS/MS methods are typically faster. The use of modern Ultra-Performance Liquid Chromatography (UPLC) systems and the high selectivity of MS detection allow for faster elution times without compromising separation quality.[16] |
Experimental Protocols: A Closer Look
To provide a practical understanding, we outline a standard workflow for the quantification of this compound using the superior LC-MS/MS methodology.
Diagram: Bioanalytical Workflow for LC-MS/MS Quantification
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of O-Desacetyl-N-desmethyl Diltiazem
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of O-Desacetyl-N-desmethyl Diltiazem. As a key metabolite of Diltiazem, this compound is frequently handled in research and drug development settings.[1][2] Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, reflecting the highest standards of laboratory practice.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the final disposal pathway.
Scientific Principle: The foundation of safe laboratory practice is a comprehensive risk assessment. By understanding the toxicological and physical properties of a chemical, we can implement targeted controls to mitigate potential exposure and prevent adverse events. The Safety Data Sheet (SDS) is the primary source for this critical information.[3]
Based on available data, this compound Hydrochloride is classified as harmful if swallowed.[4][5] Furthermore, its parent compound, Diltiazem Hydrochloride, is associated with potential reproductive harm.[6] As a precautionary measure, this metabolite should be handled with the assumption that it may carry similar risks.
Table 1: Summary of Chemical and Hazard Data
| Property | Data | Source |
| Chemical Name | This compound Hydrochloride | [7][8] |
| CAS Number | 142926-11-2 | [2][7] |
| Molecular Formula | C₁₉H₂₃ClN₂O₃S | [7] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Precautionary Note | Handle with care due to potential reproductive hazards associated with the parent compound. | [6] |
Regulatory Framework: Navigating Compliance
The disposal of chemical waste is strictly governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) establishes the primary framework under the Resource Conservation and Recovery Act (RCRA).[9][10]
Key Regulatory Considerations:
-
Hazardous Waste Classification: Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[9][11] this compound, due to its oral toxicity, would be managed as a hazardous waste based on the Toxicity characteristic.
-
Prohibition of Sewer Disposal: The EPA explicitly prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[12][13] This is a critical rule because wastewater treatment facilities are not equipped to remove complex pharmaceutical compounds, leading to the contamination of waterways.[14]
-
Institutional Policies: Your institution's Environmental Health & Safety (EHS) department implements federal, state, and local regulations. Always consult and adhere to your specific institutional protocols, which are designed to ensure compliance and safety.
Core Disposal Protocol: A Step-by-Step Guide
This section provides a direct, procedural workflow for the collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Rationale: Engineering controls (like fume hoods) are the first line of defense, but appropriate PPE is mandatory to protect against direct contact and inhalation.
-
Eye Protection: Wear ANSI-rated safety glasses or goggles.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[3]
-
Respiratory Protection: If handling the powder outside of a fume hood or generating aerosols, consult your EHS department regarding the need for respiratory protection.[6]
Step 2: Waste Segregation and Collection
Rationale: Improper segregation can lead to dangerous chemical reactions or costly disposal processes.[15][16] This compound should be considered incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4]
-
Designated Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it (e.g., weigh boats, pipette tips).
-
Solid vs. Liquid: Collect solid waste (powder, contaminated consumables) and liquid waste (solutions) in separate, appropriate containers.[15]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 3: Containerization and Labeling
Rationale: Proper containerization and labeling are mandated by OSHA and the EPA to ensure safe handling, storage, and transport, and to inform emergency responders of the container's contents and hazards.[9][11]
-
Container Selection: Use a container that is chemically compatible and has a secure, leak-proof lid.[9][11] High-density polyethylene (HDPE) containers are often suitable.
-
Hazardous Waste Labeling: As soon as the first drop of waste enters the container, it must be labeled.[16] Affix your institution's official hazardous waste tag and fill it out completely:
-
Full Chemical Name: "Waste this compound"
-
Hazard Identification: Check the boxes for "Toxic."
-
Constituents: List all chemical components and their approximate percentages.
-
Generator Information: Include the Principal Investigator's name, lab location, and date.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at the point of generation, ensuring it remains under the control of laboratory personnel.[11][16]
-
Location: The SAA must be at or near the point of waste generation.[11]
-
Containment: The waste container must be kept within a secondary containment bin to prevent the spread of material in case of a leak.[17]
-
Container Status: Keep the waste container closed at all times, except when adding waste.[11][16]
Step 5: Arranging for Final Disposal
Rationale: The final treatment and disposal of hazardous waste is a highly regulated process that must be performed by certified professionals to ensure environmental safety.
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (consult your EHS policy), submit a chemical waste pickup request to your institution's EHS department.
-
Professional Disposal: EHS will arrange for a licensed hazardous waste contractor to transport and dispose of the material in accordance with all federal and state regulations.
Spill and Decontamination Procedures
Rationale: A prepared response to accidental releases is crucial for minimizing exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency line.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 3.
-
Contain the Spill:
-
For Solids: Gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
For Liquids: Surround the spill with absorbent pads or other appropriate absorbent material.
-
-
Clean-Up: Working from the outside in, carefully collect the spilled material and all contaminated cleaning supplies. Place everything into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[4] All decontamination materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
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Comprehensive Safety and Handling Guide: Personal Protective Equipment for O-Desacetyl-N-desmethyl Diltiazem
As a Senior Application Scientist, it is my priority to bridge the gap between product application and user safety. This guide provides a detailed operational framework for the safe handling of O-Desacetyl-N-desmethyl Diltiazem, an active pharmaceutical ingredient (API) and a metabolite of Diltiazem[1][2]. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure data integrity, and maintain a secure laboratory environment. Our approach is built on the foundational principle of the hierarchy of controls, prioritizing engineering and administrative measures as the primary lines of defense, supplemented by robust Personal Protective Equipment (PPE) protocols.
Hazard Identification and Risk Assessment
Understanding the toxicological profile of a compound is the critical first step in developing a safe handling plan. While specific data for this compound may be limited, its structural relationship to Diltiazem necessitates that we handle it with precautions appropriate for the parent compound and its other derivatives. Diltiazem and its related compounds are classified with specific health hazards that dictate our handling procedures.
The primary risks associated with handling this compound in a solid form are accidental ingestion, inhalation of airborne particles, and dermal or eye contact[3][4]. These exposure routes must be controlled to prevent potential adverse health effects.
| Hazard Classification | GHS Code | Signal Word | Description | Authoritative Source |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed. | [3][5] |
| Reproductive Toxicity | H361 | Warning | Suspected of damaging fertility or the unborn child. | [4][5][6] |
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is selected, robust engineering and administrative controls must be in place. These measures are designed to remove the hazard at the source or isolate the worker from it.
-
Engineering Controls : All procedures involving the handling of solid this compound—including unpacking, weighing, and preparing solutions—must be performed within a certified chemical fume hood or a ventilated balance safety enclosure[3][7][8]. This is non-negotiable, as it is the most effective way to control the generation of hazardous dust and prevent inhalation exposure[4]. The facility should also be equipped with accessible safety showers and eyewash stations[3].
-
Administrative Controls : Access to areas where the API is handled should be restricted to trained and authorized personnel. Clear, concise Standard Operating Procedures (SOPs) for handling, storage, and disposal must be readily available. Personnel must be trained on these specific SOPs and the general principles of handling potent compounds[8][9].
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection of appropriate PPE is contingent on a thorough risk assessment of the specific tasks to be performed.
| Task | Minimum Required PPE |
| Receiving & Unpacking | Lab Coat, Safety Goggles with Side Shields, Powder-Free Nitrile Gloves (Double Pair Recommended)[7]. |
| Weighing & Handling Solid | Long-sleeved Lab Coat, Chemical Splash Goggles, Face Shield, Powder-Free Nitrile Gloves (Double Pair Mandatory), N95 Respirator (or higher)[7][10]. |
| Solution Preparation | Long-sleeved Lab Coat, Chemical Splash Goggles, Powder-Free Nitrile Gloves (Double Pair Mandatory)[7][10]. |
| Spill Cleanup | Chemical Resistant Coveralls, Chemical Splash Goggles, Face Shield, Heavy-duty Nitrile Gloves, N95 Respirator (or higher)[4][11]. |
Eye and Face Protection
To prevent contact with aerosolized particles or accidental splashes, chemical splash goggles are mandatory when handling the solid compound or its solutions[10]. For tasks with a higher risk of splashing, such as transferring solutions or cleaning up spills, a face shield must be worn in addition to goggles[10].
Skin and Body Protection
A long-sleeved lab coat is required to protect the skin[4]. The practice of double-gloving with powder-free nitrile gloves is essential[7]. The outer glove absorbs any initial contamination and should be removed and disposed of immediately after handling the compound. The inner glove protects against incidental contact during the de-gowning process. Gloves must be changed immediately if they become contaminated or torn.
Respiratory Protection
Given the risk of inhaling fine particles, an N95-rated (or higher) respirator is required when weighing or otherwise manipulating the solid compound, especially when the integrity of the container is unknown or if dust generation is possible[7]. All respiratory protection must be used in accordance with a formal respiratory protection program that includes fit-testing and training.
Step-by-Step Operational Procedures
The following workflow provides a procedural guide for handling this compound from receipt to disposal, ensuring safety at every stage.
Caption: High-Level Workflow for Safe Handling of this compound.
Receiving and Unpacking
-
Only trained personnel should accept and handle the shipment[7].
-
Transport the unopened package to a designated unpacking area within a chemical fume hood[7].
-
Don the appropriate PPE: lab coat, safety goggles, and double nitrile gloves.
-
Inspect the external packaging for any signs of damage or leaks. If compromised, implement spill procedures.
-
Carefully open the outer packaging and inspect the primary container, verifying it is properly sealed and labeled[7].
-
Log the compound into the chemical inventory system.
Weighing and Handling Solid Compound
-
Ensure the chemical fume hood is operating correctly.
-
Don full PPE for handling solids: lab coat, chemical goggles, face shield, double nitrile gloves, and an N95 respirator.
-
Use dedicated spatulas and weighing boats to prevent cross-contamination[7].
-
Handle the compound carefully to avoid generating dust[4][7].
-
After weighing, securely seal the primary container.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container before leaving the fume hood.
-
Clean all equipment thoroughly after use[7].
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Emergency Response Flow for Accidental Exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Promptly seek medical attention[3][4].
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water[3][4].
-
Inhalation : Relocate the individual to fresh air. If breathing is difficult, administer artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical help[3][4].
-
Ingestion : Wash out the mouth with water. Call a poison center or physician immediately. Do not induce vomiting[3][5].
-
Spill : Evacuate non-essential personnel. Wearing full protective equipment, collect spilled material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum[11]. Place all cleanup materials into a labeled container for hazardous waste disposal.
Decontamination and Disposal Plan
Proper disposal is a critical component of the laboratory safety lifecycle, preventing environmental contamination and downstream exposure.
-
Waste Classification : All this compound waste, including residual compound, contaminated PPE, and disposable labware, must be classified and handled as hazardous chemical waste[7].
-
Containment : All waste must be placed in clearly labeled, sealed containers[7][11]. The label should identify the contents as hazardous waste and list the chemical name.
-
Disposal Method : Under no circumstances should this compound or its containers be disposed of down the drain[12][13]. The standard and required method of disposal for pharmaceutical waste is incineration by a licensed hazardous waste management company[12][14].
-
Regulatory Compliance : All disposal activities must adhere strictly to local, state, and federal regulations for hazardous waste[3][7].
By adhering to these rigorous safety protocols, you build a foundation of trust and scientific integrity within your laboratory, ensuring that your valuable research is conducted without compromising the health and safety of your team.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Diltiazem. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
Safety Data Sheet: Diltiazem Hydrochloride Injection. (2018). Hospira, A Pfizer Company. Retrieved from [Link]
-
Safety Data Sheet: Diltiazem hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]
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Diltiazem - Mechanism, side effects, precautions & uses. (2021). YouTube. Retrieved from [Link]
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A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. Retrieved from [Link]
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Diltiazem. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
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Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level. (n.d.). National Institutes of Health. Retrieved from [Link]
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Diltiazem. (n.d.). AERU. Retrieved from [Link]
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Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. Retrieved from [Link]
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The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved from [Link]
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Diltiazem. (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
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Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved from [Link]
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Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). PharmaRead. Retrieved from [Link]
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Pharmaceutical Waste. (2019). California Department of Toxic Substances Control. Retrieved from [Link]
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Quick reference guide to pharmaceutical waste disposal. (n.d.). NHS Dorset. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
